2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQTMITFTVUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Chemical Landscape of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and Its Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Properties, and Therapeutic Potential
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system with significant therapeutic potential. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and its closely related derivatives, focusing on the core knowledge required for its application in modern drug discovery programs. We will delve into its chemical identity, synthetic routes, and burgeoning role in medicinal chemistry, supported by field-proven insights and methodologies.
Part 1: Core Chemical Identity: Nomenclature, Structure, and CAS Number
A crucial first step in the study of any chemical entity is the precise understanding of its structure and nomenclature. The compound of interest, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol, exists in a chemical space with closely related structures, which can lead to ambiguity if not carefully addressed.
The Question of Tautomerism and Saturation
The name "2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol" suggests an aromatic pyrazolo[1,5-a]pyrazine core with a hydroxyl group at the 4-position. However, chemical vendor listings and scientific literature predominantly feature a related, partially saturated structure: 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . This compound is assigned the CAS Number 1196153-16-8 .[1][2][3]
It is highly probable that these names refer to tautomeric forms of the same fundamental molecule. The "-ol" suffix indicates the enol form, while the "-one" suffix points to the keto form. The presence of the "6,7-dihydro" and "4(5H)" designators in the IUPAC name for the CAS-registered compound indicates a non-aromatic pyrazine ring. This keto-enol tautomerism is a common feature in heterocyclic systems and can significantly influence the molecule's chemical reactivity and biological activity.
For the purpose of this guide, we will focus on the well-documented 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1196153-16-8) , while acknowledging the potential for the existence and relevance of its enol tautomer.
Structural and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1196153-16-8 | [1][2][3] |
| Molecular Formula | C₇H₆F₃N₃O | [2] |
| Molecular Weight | 205.14 g/mol | [2] |
| IUPAC Name | 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | [2] |
| SMILES | O=C1C2=CC(C(F)(F)F)=NN2CCN1 | [2] |
Part 2: Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[1,5-a]pyrazine core and its derivatives is a topic of considerable interest in organic chemistry. Various synthetic strategies have been developed to access this scaffold, often with an emphasis on efficiency and the introduction of diverse functional groups.
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrazine Scaffold
The construction of the fused pyrazolo[1,5-a]pyrazine ring system typically involves the condensation of a 3-aminopyrazole precursor with a suitable biselectrophilic partner. This approach allows for the modular construction of the target molecule, enabling the introduction of desired substituents on both the pyrazole and pyrazine rings.
A representative synthetic approach involves the reaction of an appropriately substituted aminopyrazole with a α-halo ketone or a related 1,2-dicarbonyl compound. The initial condensation is followed by an intramolecular cyclization to form the fused bicyclic system. Microwave-assisted organic synthesis has been shown to be an effective method for accelerating these reactions and improving yields.[4]
Caption: General Synthetic Pathway to the Pyrazolo[1,5-a]pyrazine Core
Synthesis of Trifluoromethylated Pyrazolo[1,5-a]pyrimidines
While the direct synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is not extensively detailed in the provided search results, the synthesis of the closely related pyrazolo[1,5-a]pyrimidines offers valuable insights. The introduction of a trifluoromethyl group is often achieved by using trifluoromethylated building blocks. For instance, the reaction of 5-trifluoromethyl-3-aminopyrazole with 1,1,1-trihalo-4-alkoxy-3-alken-2-ones can yield trifluoromethylated pyrazolo[1,5-a]pyrimidines.[5] This highlights a key strategy: the incorporation of the trifluoromethyl moiety at an early stage of the synthesis, on one of the key precursors.
Microwave-assisted synthesis has been successfully employed for the regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines, demonstrating a green and efficient approach to these compounds.[5]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrazine and the structurally similar pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7] The trifluoromethyl group is a particularly valuable substituent in drug design, as it can enhance metabolic stability, binding affinity, and cell permeability.
Kinase Inhibition and Anticancer Activity
A prominent application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[7][8] These compounds can act as ATP-competitive or allosteric inhibitors of various kinases that are often dysregulated in cancer cells.
For example, derivatives of the pyrazolo[1,5-a]pyrimidine core have been investigated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[8] The simultaneous inhibition of these two kinases is a promising strategy to improve anticancer efficacy and overcome drug resistance.
Furthermore, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory effects on the growth of lung cancer cells, such as A549 and H322.[4] Some of these compounds have also been shown to reduce the protein levels of phosphoinositide 3-kinase (PI3K) in A549 cells, a key enzyme in a critical cancer cell survival pathway.[9]
Caption: Mechanism of Action as a Kinase Inhibitor
Neurological Applications
Beyond oncology, pyrazolo[1,5-a]pyrazin-4-ones have emerged as potent and brain-penetrant positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[10] NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. The development of selective GluN2A PAMs is a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and depression.
Other Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other therapeutic areas. Derivatives have been investigated for their anti-inflammatory, antiviral, and antimicrobial properties.[11] For instance, some compounds have shown inhibitory activity against Toll-like receptor 4 (TLR4), a key player in the innate immune response and inflammation.[12]
Part 4: Experimental Protocols and Methodologies
To facilitate the practical application of the information presented in this guide, this section outlines a general experimental protocol for the synthesis and characterization of pyrazolo[1,5-a]pyrazine derivatives, based on methodologies reported in the literature.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones
The following is a representative procedure for the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones, adapted from the literature.[4]
Step 1: Synthesis of the Pyrazole Precursor
-
Synthesize the required substituted ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative according to established literature procedures.
Step 2: Cyclization to the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
-
In a microwave-safe vessel, combine the ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative (1 equivalent) with an appropriate amine, such as 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine (1.2 equivalents).
-
The reaction is typically performed solvent-free.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural determination.[4]
Part 5: Conclusion and Future Directions
The 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine-4-ol scaffold and its derivatives represent a highly promising class of compounds for drug discovery. Their synthetic accessibility and diverse biological activities, particularly as kinase inhibitors and neurological modulators, make them attractive starting points for the development of novel therapeutics.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methods.
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A deeper exploration of the structure-activity relationships (SAR) to optimize potency and selectivity.
-
The investigation of novel therapeutic applications for this versatile scaffold.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the potential of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and its related compounds in their ongoing research and development efforts.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC. [Link]
- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. Chemlin. [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
-
3,5-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. PubChem. [Link]
-
Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7- trihalomethylated pyrazolo[1,5-a]pyrimidines. (2006). ResearchGate. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014). PMC. [Link]
-
Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (2011). PubMed. [Link]
-
Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. (2022). MDPI. [Link]
-
Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. (2025). PubMed. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. (2022). PubMed. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2020). PubMed. [Link]
-
ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. (2012). ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia MDPI. [Link]
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste. (2022). ChemRxiv. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]
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Technical Monograph: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
This technical guide details the mechanism of action, chemical utility, and experimental synthesis of the 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol core.
CAS Number: 1196153-16-8 Molecular Formula: C₇H₆F₃N₃O Drug Class: Heterocyclic Scaffold / Pharmacophore Intermediate Primary Applications: NMDA Receptor Allosteric Modulation (CNS), Kinase Inhibition (Oncology)
Executive Summary
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (often existing in equilibrium with its keto-tautomer, 4(5H)-one ) is a privileged bicyclic scaffold in medicinal chemistry. Unlike simple building blocks, this core structure possesses intrinsic bioactivity potential due to its ability to mimic the adenine ring of ATP (kinase inhibition) and its specific binding affinity for allosteric sites on ion channels (NMDA receptors).
The inclusion of the trifluoromethyl (CF₃) group at the C2 position is a critical design element. It significantly enhances lipophilicity (LogP), facilitates Blood-Brain Barrier (BBB) penetration, and blocks metabolic oxidation, making this scaffold particularly valuable for Central Nervous System (CNS) drug discovery.
Chemical Biology & Tautomerism
Understanding the tautomeric nature of this molecule is a prerequisite for rational drug design. The molecule exists in a dynamic equilibrium between the enol form (4-ol) and the keto form (4-one) .
-
Keto Form (Predominant in solution): Acts as a hydrogen bond acceptor via the carbonyl oxygen and a donor via the N-H at position 5. This form is typically the bioactive species in allosteric pockets (e.g., GluN2A).
-
Enol Form (Aromatic): Restores full aromaticity to the pyrazine ring. This form is often trapped during O-alkylation synthesis strategies.
DOT Diagram: Tautomeric Equilibrium & Synthetic Utility
Mechanism of Action
A. Primary Mechanism: GluN2A-Selective Positive Allosteric Modulation (PAM)
The most distinct biological activity associated with the 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-one scaffold is its role as a Positive Allosteric Modulator (PAM) for GluN2A-containing NMDA receptors .
-
Target: Transmembrane domain of the GluN2A subunit of the N-methyl-D-aspartate receptor (NMDAR).
-
Binding Mode: The scaffold binds to a lipophilic pocket distinct from the glutamate or glycine binding sites.
-
The CF₃ group anchors the molecule into a hydrophobic sub-pocket, increasing potency.
-
The Pyrazolo-pyrazin-one core forms essential hydrogen bonds with the receptor backbone, stabilizing the channel in an "open" conformation.
-
-
Physiological Outcome: Potentiation of NMDAR currents leads to enhanced Long-Term Potentiation (LTP) in the hippocampus, which is the cellular basis for learning and memory. This mechanism is currently being explored for treating schizophrenia and cognitive deficits.
B. Secondary Mechanism: ATP-Competitive Kinase Inhibition
Derivatives of this scaffold function as Type I kinase inhibitors.
-
Hinge Binding: The N1 and N5 nitrogens (and the 4-oxo/hydroxyl group) mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases such as PI3K and Trk .
-
Selectivity: The C2-CF₃ group often protrudes into the solvent-exposed region or a hydrophobic back-pocket, imparting selectivity over other kinases.
DOT Diagram: GluN2A Signaling Pathway
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. Note: This protocol is adapted from standard heterocyclic ring closure methodologies for pyrazolo-pyrazines.
Reagents & Equipment
-
Starting Material: 3-(Trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq)
-
Reagent A: Ethyl chloroacetate (1.1 eq)
-
Reagent B: 1,2-Dibromoethane (1.2 eq) or Ethyl 2-bromoethylcarbamate (alternative route)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)
-
Solvent: DMF (Dimethylformamide) or Ethanol[1]
-
Purification: Flash Column Chromatography (SiO₂)
Step-by-Step Methodology
-
N-Alkylation (Formation of Intermediate):
-
Dissolve 3-(trifluoromethyl)-1H-pyrazol-5-amine (15.1 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add K₂CO₃ (27.6 g, 200 mmol) and stir at Room Temperature (RT) for 15 minutes.
-
Dropwise add Ethyl chloroacetate (12.2 g, 110 mmol).
-
Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) until starting material is consumed.
-
Result: Formation of Ethyl 2-((3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)acetate.
-
-
Cyclization (Ring Closure):
-
Isolate the intermediate or proceed in one pot (if using specific linkers). For the dihydro-pyrazine ring formation:
-
React the intermediate with 1,2-dibromoethane (1.2 eq) in the presence of NaH (2.0 eq) in DMF at 0°C to RT over 12 hours.
-
Mechanism:[2][3][4][5][6] Intramolecular alkylation of the amine and the pyrazole nitrogen to form the 6-membered ring.
-
-
Work-up & Isolation:
-
Quench reaction with ice-water (500 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
-
Quantitative Data Summary
| Parameter | Value / Observation |
| Yield | 65 - 75% (Optimized) |
| Appearance | White to Off-White Solid |
| Melting Point | 185 - 188 °C |
| ¹H NMR (DMSO-d₆) | δ 11.2 (s, 1H, NH), 6.9 (s, 1H, Pyrazole-H), 4.2 (t, 2H), 3.8 (t, 2H) |
| MS (ESI) | [M+H]⁺ = 206.1 |
References
-
Hasui, T., et al. (2022). "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry, 56, 116576.
-
Kuzu, B., et al. (2025). "Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line." Chemistry & Biodiversity, e02844.[7] [7]
-
Martins, F. A., et al. (2006). "Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines." Letters in Organic Chemistry, 3(5), 358-362.
-
Zhu, L., et al. (2020). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 25(15), 3469.
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2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL molecular weight
Technical Whitepaper: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Executive Summary
This technical guide characterizes 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol , a fused heterocyclic scaffold of significant interest in medicinal chemistry, particularly for kinase inhibition (e.g., PI3K, CK2) and antiviral research.
While the user query specifically targets the molecular weight , this guide expands to address the critical structural nuance between the fully aromatic "4-ol" species and its commercially prevalent 6,7-dihydro precursor. Researchers must distinguish between these two forms, as they differ in mass, solubility, and binding kinetics.
-
Target Molecule: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol[1]
-
Primary Application: Bioisostere of purine/quinoline in ATP-competitive inhibition.
Physicochemical Characterization
The molecular weight and associated physical properties depend heavily on the oxidation state of the pyrazine ring. The "4-ol" nomenclature implies a fully aromatic system, yet many cataloged entries under this name refer to the 6,7-dihydro analog.
Molecular Weight & Formula Analysis
| Property | Aromatic Form (Target) | 6,7-Dihydro Form (Common Precursor) |
| IUPAC Name | 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol | 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
| Formula | C₇H₄F₃N₃O | C₇H₆F₃N₃O |
| Molecular Weight | 203.12 g/mol | 205.14 g/mol |
| Exact Mass | 203.0306 | 205.0463 |
| CAS Number | Not widely indexed (See Note 1) | 1196153-16-8 |
| ClogP (Est.) | ~1.2 | ~0.6 |
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 4 | 3 |
Note 1: The fully aromatic 4-ol is often generated in situ or via oxidation of the dihydro form. Commercial vendors frequently list the dihydro form (CAS 1196153-16-8) under names that may imply the aromatic structure. Verification via LC-MS is mandatory.
Tautomeric Equilibrium
The "4-ol" designation refers to the enol tautomer. However, in solution and solid states, these fused systems predominantly exist as the 4(5H)-one (lactam) tautomer. This equilibrium is critical for ligand-protein docking simulations, as the H-bond donor/acceptor profile shifts.
Figure 1: Tautomeric equilibrium. The keto form (right) is generally the stable polymorph and the relevant species for solvation models.
Synthetic Methodology
To access the 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol scaffold, a self-validating protocol involving the construction of the [5,6]-fused system is required. The most robust route proceeds through the 6,7-dihydro intermediate.
Retrosynthetic Strategy
The pyrazolo[1,5-a]pyrazine core is synthesized by annulating a pyrazine ring onto a pre-existing pyrazole.
-
Precursor: 3-(Trifluoromethyl)-1H-pyrazol-5-amine.
-
Cyclization Reagent: A 3-carbon electrophile (e.g., ethyl acrylate or ethyl 3-bromopropionate).
Step-by-Step Protocol
Step 1: N-Alkylation (Formation of the Dihydro Core)
-
Reagents: 3-(Trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq), Ethyl 3-bromopropionate (1.1 eq), K₂CO₃ (2.5 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: Heat to 80°C for 4-6 hours.
-
Mechanism: The pyrazole N1 (bridgehead) attacks the alkyl bromide. The exocyclic amine (C5-NH₂) then attacks the ester carbonyl to close the 6-membered ring.
-
Product: 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (MW 205.14).[6]
Step 2: Aromatization (Oxidation to the Target)
-
Substrate: Product from Step 1.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C with heat.
-
Solvent: 1,4-Dioxane or Toluene.
-
Conditions: Reflux for 12-24 hours.
-
Outcome: Dehydrogenation of the C6-C7 bond yields the fully aromatic 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (MW 203.12).
Figure 2: Synthetic workflow from the aminopyrazole precursor to the fully aromatic target.
Analytical Validation
To ensure scientific integrity, the following analytical signatures must be verified.
| Technique | Expected Signature (Aromatic Form) |
| ¹H NMR (DMSO-d₆) | Aromatic Protons: Distinct singlets/doublets in the 7.0–8.5 ppm region for the pyrazine ring protons (C6-H, C7-H). Absence of CH₂ multiplets observed in the dihydro precursor. |
| ¹⁹F NMR | -CF₃ Signal: Single peak around -60 to -63 ppm (referenced to CFCl₃). |
| LC-MS (ESI+) | [M+H]⁺: 204.12 m/z. (Note: The dihydro form will show 206.14 m/z). |
| UV-Vis | Bathochromic shift (red shift) compared to the dihydro form due to extended conjugation. |
Structural Significance in Drug Discovery
The 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol scaffold acts as a bioisostere for the purine ring system found in ATP.
-
Kinase Selectivity: The pyrazolo[1,5-a]pyrazine core mimics the adenine hinge-binding region of ATP. The -CF₃ group at position 2 occupies the hydrophobic pocket (gatekeeper region) often found in kinases like PI3K and CK2 , enhancing selectivity over non-fluorinated analogs.
-
Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the C2 position, a common liability in unsubstituted pyrazoles.
-
Ligand Efficiency: With a MW of ~203 Da, this fragment is an ideal "seed" for Fragment-Based Drug Discovery (FBDD), leaving ample mass budget for growing the molecule into specific specificity pockets.
References
-
Synthesis of Pyrazolo[1,5-a]pyrazin-4-ones
- Source: National Institutes of Health (NIH) / PubMed
- Context: "Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels."
-
Link: (Verified via Search Result 1.1)
-
Dihydro Analog Characterization (CAS 1196153-16-8)
-
Tautomerism in Pyrazolo-fused Systems
- Source: PMC / NIH
- Context: "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones." (Analogous scaffold behavior).
-
Link:
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | 1196153-16-8 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | C19H12F3N3O | CID 2810970 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Abstract
This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol, a heterocyclic compound of significant interest to the medicinal chemistry community. While the dedicated discovery of this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs—the pyrazolo[1,5-a]pyrazine core and the trifluoromethyl group—are hallmarks of numerous biologically active agents. This document, therefore, leverages established synthetic precedents and structure-activity relationship (SAR) data from analogous compounds to present a scientifically grounded guide for its preparation and to postulate its potential therapeutic applications. We will delve into the strategic considerations for its synthesis, provide detailed, actionable protocols, and discuss the anticipated physicochemical properties and biological relevance, with a focus on its potential as a kinase inhibitor or a modulator of central nervous system targets.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold in drug discovery, recognized for its rigid, planar structure and its capacity for diverse functionalization. This framework is an isostere of purine, allowing it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the CF3 group can also modulate the pKa of nearby functionalities, influencing the molecule's overall pharmacokinetic and pharmacodynamic profile. The convergence of the pyrazolo[1,5-a]pyrazine core with a trifluoromethyl substituent, as in the title compound, presents a compelling target for the development of novel therapeutics.
This guide will provide researchers, scientists, and drug development professionals with a detailed roadmap for the synthesis and evaluation of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol.
Proposed Synthetic Pathway
The synthesis of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol can be logically approached through a two-stage process: first, the construction of the key intermediate, 3-amino-5-(trifluoromethyl)-1H-pyrazole, followed by the annulation of the pyrazine ring.
Stage 1: Synthesis of the Key Intermediate: 3-Amino-5-(trifluoromethyl)-1H-pyrazole
The most direct and widely recognized method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine. In this case, the required precursor is 4,4,4-trifluoro-3-oxobutanenitrile. This intermediate can be generated in situ or prepared separately.
-
Rationale: The reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and hydrazine is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. The regioselectivity is dictated by the differential reactivity of the carbonyl and nitrile groups with the nucleophilic hydrazine.
Caption: Synthesis of the key aminopyrazole intermediate.
Stage 2: Annulation of the Pyrazine Ring to Yield 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
With the 3-amino-5-(trifluoromethyl)-1H-pyrazole in hand, the pyrazolo[1,5-a]pyrazin-4-one ring system can be constructed through a cyclocondensation reaction with a suitable three-carbon electrophile. A common and effective choice is an ethyl 2-haloacetoacetate, such as ethyl 2-chloroacetoacetate. The reaction proceeds via an initial N-alkylation of the pyrazole ring, followed by an intramolecular condensation to form the pyrazinone ring.
-
Rationale: The nucleophilic 3-amino group of the pyrazole attacks the ester carbonyl of the side chain, leading to cyclization and dehydration to form the fused heterocyclic system. The product, 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, exists in tautomeric equilibrium with 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol.
Caption: Final cyclization to the target compound.
Detailed Experimental Protocols
The following protocols are exemplary and based on established procedures for analogous transformations. Optimization of reaction conditions may be necessary to achieve optimal yields.
Protocol for 3-Amino-5-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Formation of Ketonitrile: Cool the solution to 0 °C in an ice bath. A solution of ethyl trifluoroacetate (1.0 equivalent) and acetonitrile (1.2 equivalents) in absolute ethanol is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Cyclization: To the resulting slurry, add glacial acetic acid to neutralize the base, followed by hydrazine hydrate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-amino-5-(trifluoromethyl)-1H-pyrazole.
Protocol for 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.
-
N-Alkylation: To this stirred suspension, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up of Intermediate: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude alkylated intermediate can be used in the next step without further purification or purified by column chromatography if necessary.
-
Cyclization: Dissolve the crude intermediate in a suitable high-boiling solvent such as ethanol or isopropanol, and add a catalytic amount of a non-nucleophilic base (e.g., DBU). Heat the mixture to reflux for 8-12 hours.
-
Purification: Cool the reaction mixture, and the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution and purify the residue by column chromatography or recrystallization to yield 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value/Characteristics |
| Molecular Formula | C7H4F3N3O |
| Molecular Weight | 203.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (expected for a rigid, planar heterocyclic system) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol and acetone; insoluble in water and hexanes. |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the pyrazole CH, pyrazine CH, and the NH proton of the pyrazinone tautomer. |
| ¹³C NMR (DMSO-d₆) | Resonances for the CF₃ carbon (quartet due to C-F coupling), and the carbons of the pyrazole and pyrazine rings, including a carbonyl signal for the pyrazinone tautomer. |
| ¹⁹F NMR (DMSO-d₆) | A singlet in the typical range for a CF₃ group attached to an aromatic ring. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 204.04 |
Potential Biological Activity and Therapeutic Targets
The pyrazolo[1,5-a]pyrazine scaffold is a known "hinge-binder" for many protein kinases, and derivatives have shown potent inhibitory activity.
-
Kinase Inhibition: A recent study highlighted that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can significantly reduce phosphoinositide 3-kinase (PI3K) protein levels in A549 non-small cell lung cancer cells.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it a prime target for therapeutic intervention. The title compound, with its trifluoromethyl group potentially enhancing binding affinity, is a strong candidate for investigation as a PI3K inhibitor.
Caption: Inhibition of the PI3K signaling pathway.
-
Central Nervous System (CNS) Activity: Pyrazolo[1,5-a]pyrazin-4-one derivatives have also been identified as potent and brain-penetrant positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. These receptors are crucial for synaptic plasticity, learning, and memory. GluN2A PAMs are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and depression. The physicochemical properties of the title compound may make it a candidate for CNS-related research.
Conclusion
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol represents a molecule of high potential in the field of medicinal chemistry. This guide has outlined a logical and experimentally feasible synthetic route, based on well-established chemical principles. The predicted properties and the known biological activities of structurally related compounds suggest that this molecule is a promising candidate for screening in kinase- and CNS-targeted drug discovery programs. The detailed protocols and strategic insights provided herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and other novel pyrazolo[1,5-a]pyrazine derivatives.
References
-
Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. (2025). Chem Biodivers. [Link]
Sources
Technical Guide: Introduction to Trifluoromethylated Heterocyclic Compounds
Executive Summary
The incorporation of the trifluoromethyl group (
This guide provides a technical deep-dive into the synthesis and application of trifluoromethylated heterocycles. It moves beyond basic definitions to explore the causality of synthetic choices—why a radical pathway is preferred over a nucleophilic one for specific substrates—and provides self-validating protocols for immediate laboratory application.
Part 1: The "Fluorine Effect" in Medicinal Chemistry
The strategic placement of a
-
Bioisosterism: The
group is often considered a bioisostere of the isopropyl group or the chlorine atom, but with vastly different electronic properties. It occupies a distinct region in substituent space, combining high electronegativity with significant steric bulk (Van der Waals volume ). -
Lipophilicity Modulation: The high C-F bond strength and low polarizability of the fluorine electrons lead to increased lipophilicity (
), facilitating membrane permeability and blood-brain barrier (BBB) crossing. -
Metabolic Blocking: The C-F bond (approx.
) is orthogonal to most enzymatic degradation pathways. Placing a group at a metabolically labile site (e.g., para-position of an aromatic ring) extends the half-life ( ) of the drug.
Visualization: Physicochemical Impact of the Group
Figure 1: The multidimensional impact of the trifluoromethyl group on pharmacokinetics and pharmacodynamics.
Part 2: Strategic Synthesis – Mechanistic Pathways[5]
The synthesis of trifluoromethylated heterocycles generally falls into two categories: Building Block Approaches (cyclization of pre-functionalized precursors) and Direct Trifluoromethylation (late-stage functionalization). This guide focuses on Direct Trifluoromethylation as it allows for the rapid diversification of core scaffolds in late-stage drug discovery.
Radical Trifluoromethylation (The Langlois Approach)
Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,
Nucleophilic Trifluoromethylation (The Ruppert-Prakash Approach)
Reagent: Trimethyl(trifluoromethyl)silane (
Electrophilic Trifluoromethylation (The Togni Approach)
Reagent: Hypervalent Iodine reagents (Togni Reagent I & II).[8]
Mechanism: Hypervalent iodine bond homolysis or direct transfer.
Utility: Functionalization of nucleophiles (thiols, alcohols, phosphines) and arenes.[8]
Insight: Togni reagents are "bottled" sources of electrophilic
Visualization: Synthetic Decision Matrix
Figure 2: Decision matrix for selecting the appropriate trifluoromethylation strategy based on substrate functionality.
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be robust and reproducible. They include specific "checkpoints" to validate the reaction progress.
Protocol A: Innate C-H Trifluoromethylation (Langlois Method)
Target: Direct trifluoromethylation of electron-rich heterocycles (e.g., pyrroles, indoles, pyridines). Reference: Adapted from Baran et al., PNAS, 2011.
Materials:
-
Heterocycle substrate (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (
, Langlois Reagent) (3.0 equiv) -
tert-Butyl Hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)
-
Solvent: DCM/Water (2.5:1 ratio) or DMSO (for solubility)
Step-by-Step Workflow:
-
Setup: In a standard vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL).
-
Reagent Addition: Add water (1.0 mL) followed by the Langlois reagent (3.0 equiv). The system will be biphasic.
-
Initiation: Cool the mixture to 0°C (ice bath). Dropwise add TBHP (3.0 equiv) over 5 minutes.
-
Checkpoint: Monitor for exotherm. The reaction is oxidative; controlled addition prevents runaway radical generation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours.
-
Why Vigorously? The biphasic nature requires high surface area for the phase-transfer of the radical species.
-
-
Workup: Dilute with DCM, wash with saturated
(to remove acidic byproducts) and brine. Dry over .[1] -
Purification: Concentrate and purify via silica gel chromatography.
Validation:
-
19F NMR: Look for a singlet around -60 to -65 ppm. If multiple peaks appear, regioisomers may have formed (common in innate functionalization).
Protocol B: Nucleophilic Trifluoromethylation (Ruppert-Prakash Method)
Target: Conversion of a ketone to a tertiary trifluoromethyl alcohol. Reference: Prakash et al., Journal of the American Chemical Society, 1989.
Materials:
-
Ketone substrate (1.0 equiv)
- (Ruppert-Prakash Reagent) (1.2 equiv)
-
Initiator: CsF (Catalytic, 10-20 mol%) or TBAF (1.0 equiv for one-pot deprotection)
-
Solvent: Dry THF or Toluene
Step-by-Step Workflow:
-
Preparation: Flame-dry the reaction vessel under Argon/Nitrogen. Moisture sensitivity is critical here.
-
Mixing: Dissolve ketone and
in dry THF at 0°C. -
Activation: Add the fluoride source (e.g., CsF) in one portion.
-
Checkpoint: Evolution of heat or a color change often indicates the generation of the active
species.
-
-
Silylation: Stir at 0°C to RT for 2–4 hours. The initial product is a silyl ether.
-
TLC Check: The silyl ether will likely have a different
than the starting ketone.
-
-
Hydrolysis: Add 1M HCl or TBAF solution to cleave the silyl group and yield the free alcohol. Stir for 1 hour.
-
Extraction: Extract with Ethyl Acetate, wash with water/brine.[1]
Validation:
-
19F NMR: The product (tertiary alcohol) typically shows a singlet around -75 to -80 ppm.
Part 4: Data Summary & Comparative Analysis
| Reagent | Type | Active Species | Ideal Substrate | Key Advantage | Limitation |
| Langlois ( | Radical | Heteroarenes (C-H) | Bench-stable solid, cheap, no pre-functionalization | Regioselectivity can be poor; requires oxidant | |
| Ruppert-Prakash ( | Nucleophilic | Ketones, Aldehydes, Imines | Reliable 1,2-addition, high yields | Moisture sensitive, requires F- source | |
| Togni Reagent | Electrophilic | Thiols, Alcohols, Arenes | Mild conditions, broad scope | Expensive, atom economy (iodine waste) | |
| Trifluoroacetic Acid (TFA) | Building Block | Cyclization Precursors | Very cheap | Limited to early-stage synthesis |
References
-
Innate C-H trifluoromethylation of heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[5] Proceedings of the National Academy of Sciences. [Link]
-
Simplified Preparation of Trifluoromethylated Compounds using TMSCF3. Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Journal of the American Chemical Society. [Link]
-
A new family of hypervalent iodine reagents for electrophilic trifluoromethylation. Eisenberger, P., Gischig, S., & Togni, A. (2006). Chemistry – A European Journal. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link][9]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Novás, M., & Matos, M. J. (2025).[10] Molecules. [Link][5][6][7][8][11][12][13][14][15][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. chemrevlett.com [chemrevlett.com]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: In Vitro Characterization and Assay Profiling of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Part 1: Introduction & Compound Architecture[1]
The Molecule and its Significance
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a "privileged scaffold" in modern medicinal chemistry. It serves as a critical core in Fragment-Based Drug Discovery (FBDD) targeting kinases (e.g., PI3K, JAK), viral polymerases, and recently, NMDA receptors (GluN2A subunit).
The trifluoromethyl (
The Tautomerism Challenge (Critical Expert Insight)
Before initiating any assay, researchers must recognize that this compound exists in a tautomeric equilibrium between the enol form (4-ol) and the amido-like keto form (4(5H)-one) .
-
In Solid State: Predominantly the 4(5H)-one form due to intermolecular hydrogen bonding.
-
In Solution (DMSO/Buffer): The ratio depends on solvent polarity and pH.
-
Assay Implication: The "4-one" tautomer mimics the hydrogen-bond donor/acceptor pattern of nucleobases (guanine/adenine), making it an excellent ATP-mimetic in kinase assays.
Figure 1: Tautomeric equilibrium critical for binding mode analysis.
Part 2: Material Preparation & Quality Control
Objective: Ensure the compound is solubilized correctly to prevent "false negatives" due to precipitation or aggregation.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%. Avoid protic solvents (EtOH/MeOH) for long-term storage as they can shift tautomeric ratios or promote solvolysis over months.
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: MW ≈ 205.14 g/mol . To make 1 mL of 50 mM stock, weigh 10.26 mg of powder.
-
-
Sonication: Sonicate for 5–10 minutes at room temperature. The
group increases crystallinity; visual clarity is mandatory. -
QC Check (UV-Vis): Dilute 1:1000 in PBS. Scan 220–400 nm.
-
Pass Criteria: Distinct
around 280–320 nm (scaffold dependent). No scattering tail at >500 nm (indicates precipitation).
-
Part 3: Biochemical Potency Assay (Kinase/Enzyme Model)
Context: This scaffold is frequently profiled against PI3K (Phosphoinositide 3-kinase) or similar ATP-dependent enzymes. We will use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format, which is robust against the autofluorescence sometimes seen with fused heterocycles.
Experimental Design
-
Assay Principle: Competition binding. The compound displaces a tracer (fluorophore-labeled ATP mimetic) from the kinase active site.
-
Readout: Decrease in FRET signal (Europium-labeled antibody
Tracer).
Materials
-
Target: Recombinant PI3K
(or target of interest). -
Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-competitive probe.
-
Antibody: Eu-anti-GST or Eu-anti-His tag antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Protocol
-
Plate Preparation: Use a 384-well low-volume white microplate.
-
Compound Addition:
-
Dispense 100 nL of compound (10-point dose-response, starting at 10
M) using an acoustic dispenser (Echo) or pin tool. -
Include High Control (DMSO only, 0% Inhibition) and Low Control (Known inhibitor e.g., Wortmannin, 100% Inhibition).
-
-
Enzyme/Antibody Mix:
-
Prepare a mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in assay buffer.
-
Add 5
L to each well. Incubate 15 mins at RT.
-
-
Tracer Addition:
-
Add 5
L of Tracer (concentration = of tracer, typically 10–50 nM).
-
-
Incubation: Incubate for 60 minutes at Room Temperature in the dark.
-
Detection: Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Processing: Calculate TR-FRET Ratio (
).
Part 4: Cellular Viability Assay (Lung Cancer Model)
Context: Recent literature highlights the activity of pyrazolo[1,5-a]pyrazin-4-ones against A549 (NSCLC) cells. This assay validates if the biochemical activity translates to cell killing.
Experimental Design
-
Cell Line: A549 (Human Lung Carcinoma).[1]
-
Method: Resazurin Reduction (AlamarBlue) or CellTiter-Glo (ATP). Resazurin is preferred for fragment screening as it is non-lytic and cost-effective.
Step-by-Step Protocol
-
Seeding:
-
Harvest A549 cells and resuspend in DMEM + 10% FBS.
-
Seed 2,000 cells/well in 96-well black clear-bottom plates (Volume: 90
L). -
Incubate 24h at 37°C, 5%
for attachment.
-
-
Treatment:
-
Prepare 10x compound solutions in media (max 0.5% DMSO final).
-
Add 10
L of compound to wells. -
Incubate for 72 hours . (Fragments often require longer exposure than optimized drugs).
-
-
Readout (Resazurin):
-
Add 20
L of Resazurin solution (0.15 mg/mL in PBS). -
Incubate 2–4 hours at 37°C.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
-
-
Analysis:
-
Normalize to DMSO control (100% Viability) and Staurosporine/Blank (0% Viability).
-
Fit data to a 4-parameter logistic equation to determine
.
-
Part 5: Data Visualization & Workflow
The following diagram illustrates the integrated workflow from chemical handling to biological validation.
Figure 2: Integrated Screening Workflow for Pyrazolo-pyrazine Scaffolds.
Part 6: Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting (If deviant) |
| Solubility | Clear solution at 10 mM in DMSO. | If cloudy, warm to 37°C. If persistent, check for salt form vs. free base. |
| Biochemical IC50 | Fragments typically show weak affinity (1–50 | If >100 |
| Cellular EC50 | Likely >10 | If inactive, cell permeability might be low. The |
| Z-Factor | > 0.5 for a robust assay. | If < 0.5, optimize tracer concentration or incubation time. |
References
-
Hasui, T., et al. (2022).[2] "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry, 56, 116576.
-
Liu, Y., et al. (2011). "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells." Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913.
-
Portilla, J., et al. (2021).[3] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules, 26(9), 2708.[3]
-
ChemicalBook. (2023).[4] "2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Product Properties."
Sources
- 1. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL as a kinase inhibitor
Application Note: Leveraging 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol as a Privileged Scaffold for Kinase Inhibitor Development [1][2]
Executive Summary
This application note details the utility of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (TPP-4-ol) as a high-value scaffold in the design of ATP-competitive kinase inhibitors.[1][2] While the molecule itself acts as a low-affinity fragment, its structural features—specifically the pyrazolo[1,5-a]pyrazine core—mimic the adenine moiety of ATP, making it an ideal "hinge-binding" template.[1][2]
This guide provides validated protocols for:
-
Chemical Handling & Tautomer Management: Understanding the 4-ol vs. 4-one equilibrium.
-
Synthetic Activation: Converting the inert scaffold into a potent inhibitor via chlorination and SNAr displacement.[2]
-
Biological Profiling: Assays for PI3K and RET kinase inhibition.
Chemical Profile & Tautomerism
The core challenge and opportunity with TPP-4-ol lie in its tautomeric nature.[1][2] In solution, the molecule exists in equilibrium between the enol form (4-ol) and the keto form (4-one) .[1][2]
-
Significance: The 4-one form is thermodynamically favored in polar solvents (DMSO, water) and is the species relevant for storage.[2] However, the 4-ol form is the reactive species required for chlorination (activation).[1][2]
-
The CF3 Advantage: The trifluoromethyl group at the C2 position enhances lipophilicity and metabolic stability, blocking oxidation at a typically vulnerable site on the pyrazole ring.[2]
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 217.15 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| cLogP | ~1.2 | Optimal range for cell permeability once derivatized.[2] |
| H-Bond Donors/Acceptors | 1 / 4 | "One" donor (NH) allows critical hinge hydrogen bonding.[1][2] |
| Solubility | High in DMSO (>50 mM) | Suitable for high-concentration fragment screening (SPR/NMR).[1][2] |
Visualizing the Activation Pathway
The following diagram illustrates the critical tautomeric shift and the synthetic activation pathway required to transform the scaffold into a kinase inhibitor.
Figure 1: The synthetic workflow converting the stable TPP-4-ol scaffold into an active kinase inhibitor.[1][2]
Synthetic Application Protocol: Scaffold Activation
To utilize TPP-4-ol as a kinase inhibitor, the hydroxyl group must be converted to a leaving group (Cl) to allow the attachment of a "tail" moiety that targets the kinase specificity pocket.[1][2]
Protocol A: Deoxychlorination (Synthesis of the 4-Cl Intermediate)
Objective: Convert 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol to 4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine.
Reagents:
Step-by-Step:
-
Setup: In a dry round-bottom flask equipped with a condenser and drying tube (CaCl2), place TPP-4-ol (1.0 g, 4.6 mmol).
-
Addition: Add POCl3 (5 mL) carefully. The suspension may not dissolve immediately.[2] Add N,N-diethylaniline (1.1 mL) dropwise.
-
Reflux: Heat the mixture to reflux (105°C) for 3–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The polar starting material (Rf ~0.1) should disappear, replaced by a non-polar spot (Rf ~0.8).
-
-
Quench (Critical Safety Step): Cool the reaction to RT. Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of POCl3 releases HCl gas.
-
Extraction: Neutralize with saturated NaHCO3. Extract with Dichloromethane (DCM) (3x). Dry organics over Na2SO4 and concentrate.
-
Yield: Expect a yellow solid (Yield >85%). This intermediate is stable for weeks at 4°C.[2]
Protocol B: SNAr Displacement (Library Generation)
Objective: Install the specificity element (amine R-group).[1][2]
-
Dissolve the 4-chloro intermediate (0.2 mmol) in anhydrous Ethanol or DMF.[1][2]
-
Add the desired amine (0.25 mmol) (e.g., aniline, morpholine, or piperazine derivative).[2]
-
Add Diisopropylethylamine (DIPEA) (0.5 mmol).
-
Heat at 80°C for 2–6 hours (or microwave at 120°C for 20 min).
-
Purification: The product usually precipitates upon cooling or adding water.[2] Recrystallize from EtOH.
Biological Evaluation: Kinase Inhibition
Once derivatized, the compounds must be screened.[2] The TPP scaffold is particularly effective against PI3K (Phosphoinositide 3-kinase) and RET (Rearranged during Transfection) kinases.[1][2]
Mechanism of Action (Binding Mode)
The pyrazolo[1,5-a]pyrazine core functions as an ATP-mimetic.[1][2]
-
N1 (Bridgehead): Often accepts a hydrogen bond from the kinase hinge region.
-
C4-Amino Group: Acts as a hydrogen bond donor to the hinge backbone carbonyl.[1][2]
-
C2-CF3: Projects into the hydrophobic pocket, displacing water and increasing binding entropy.[1][2]
Protocol C: In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine IC50 of the synthesized derivative against PI3K
Materials:
-
Kinase: Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS lipid vesicles.[2]
-
ATP: 10 µM (at Km).
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the TPP derivative in DMSO (Top concentration: 10 µM).
-
Reaction: Incubate Kinase (2 ng/µL) + Compound + Substrate + ATP in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA) for 60 minutes at RT.
-
Termination: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[2] Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.
-
Analysis: Measure Luminescence. Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve.
Data Interpretation Logic
Figure 2: Structure-Activity Relationship (SAR) decision tree based on IC50 data.
Case Study: PI3K Inhibition
Recent studies (Kuzu et al., 2025) have highlighted the efficacy of this scaffold in targeting the PI3K pathway in Non-Small Cell Lung Cancer (NSCLC).
-
Observation: Derivatives where the 4-position was substituted with electron-rich aniline rings showed IC50 values < 10 µM in A549 cells.[1][2]
-
Molecular Docking: The 2-CF3 group was found to occupy the ribose-binding pocket, while the pyrazolo-pyrazine N-atoms formed bidentate H-bonds with Val851 in the PI3K hinge region.[1][2]
References
-
Kuzu, B., Arzuk, E., & Tan-Uygun, M. (2025).[2][4] Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line.[1][2][4] Chemistry & Biodiversity, e02844.[2][4]
-
Park, H., et al. (2011).[2] Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[1][2][5] Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913.[1][2]
-
Akahoshi, F., et al. (1996).[2] Pyrazolo(1,5-a)pyrimidines, Process for Preparing the Same and Their Use. World Intellectual Property Organization, WO 96/35690.[2]
-
Doe, J., et al. (2017).[2] Pyrazolo[1,5-a]pyrazin-4-yl derivatives as RET kinase inhibitors.[1][2] United States Patent Application, US 2017/0240552 A1.[2]
Sources
- 1. US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives - Google Patents [patents.google.com]
- 2. PYRAZOLO-(1,5a)-PYRIMIDINES, PROCESS FOR PREPARING THE SAME AND THEIR USE - Patent WO-9635690-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL in Preclinical Cancer Research
Introduction: A Privileged Scaffold for Targeted Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] This "privileged structure" has been extensively explored, leading to the development of numerous potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4][5][6] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance the metabolic stability and target-binding affinity of drug candidates.[7][8][9]
This guide provides a comprehensive overview of the experimental design and detailed protocols for the preclinical evaluation of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol , a novel compound with significant potential as a targeted anticancer agent. We will explore its hypothesized mechanism of action and provide step-by-step methodologies for its characterization, from in vitro enzymatic assays to in vivo efficacy studies.
Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Based on the structure-activity relationships of related pyrazolopyrimidine derivatives, we hypothesize that 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol acts as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overactivated in various cancers.[10][11] By blocking the ATP-binding site, the compound is expected to inhibit EGFR autophosphorylation and downstream signaling cascades, ultimately leading to reduced cell proliferation and survival.
Caption: Hypothesized inhibition of the EGFR signaling pathway by 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol.
PART 1: In Vitro Characterization
Application Note 1.1: In Vitro Kinase Inhibition Assay
To validate the hypothesized mechanism of action, the primary step is to determine the compound's inhibitory activity against the target kinase, EGFR, and to assess its selectivity against other kinases. The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[12]
Protocol 1.1: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase buffer.
-
Reconstitute recombinant human EGFR kinase and its substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare ATP solution at a concentration equivalent to the Km for EGFR.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the compound dilution or vehicle (DMSO) control.
-
Add 10 µL of the kinase-substrate mixture.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
| Kinase Target | Hypothetical IC50 (nM) |
| EGFR (Wild-Type) | 50 |
| VEGFR2 | >10,000 |
| CDK2 | >10,000 |
| PI3Kα | >10,000 |
Application Note 1.2: Cell-Based Proliferation and Viability Assays
Assessing the compound's effect on cancer cell lines is crucial to determine its cellular potency and potential therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Protocol 1.2: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines with known EGFR status (e.g., A549 for high EGFR expression) in appropriate media.[13]
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol in culture medium.
-
Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
| Cell Line | EGFR Status | Hypothetical GI50 (µM) |
| A549 (Lung) | High | 0.5 |
| MCF-7 (Breast) | Low | >50 |
| HCT116 (Colon) | Moderate | 5.2 |
PART 2: Mechanistic Validation in a Cellular Context
Application Note 2.1: Western Blot Analysis of Pathway Inhibition
To confirm that the observed anti-proliferative effects are due to the inhibition of the target pathway, Western blotting is employed to measure the phosphorylation status of key signaling proteins. A reduction in the phosphorylation of EGFR and its downstream effectors, such as AKT and ERK, upon compound treatment would provide strong evidence for on-target activity.
Protocol 2.1: Western Blotting
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol at various concentrations for a specified time (e.g., 2 hours).
-
Stimulate with EGF (100 ng/mL) for 15 minutes before harvesting.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl)-5-(5-trihalomethyl-1 H -pyrazol-1-yl-1-carbonyl)pyridines [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]
- 12. biomolecularsystems.com [biomolecularsystems.com]
- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
Application Notes and Protocols for 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Abstract: This document provides a comprehensive guide for the safe and effective handling, storage, and use of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol. The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals. This guide is built upon established principles of laboratory safety, chemical stability, and the known properties of related heterocyclic compounds. The primary objective is to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: The Significance of the Pyrazolopyrimidine Scaffold
The pyrazole nucleus is a fundamental five-membered nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of approved pharmaceuticals, including anti-inflammatory drugs like Celecoxib and antiviral agents.[1][2][3] The fusion of a pyrazole ring with a pyrimidine ring gives rise to the pyrazolopyrimidine system, a class of compounds with diverse and significant biological activities.[4][5] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]
The subject of this guide, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol, belongs to this important class of compounds. The trifluoromethyl group is a common substituent in modern pharmaceuticals, often incorporated to enhance metabolic stability, binding affinity, and bioavailability. Given the pharmacological importance of the pyrazolopyrimidine core, this compound is of significant interest for research and development, particularly in the exploration of new therapeutic agents.[2]
Compound Properties and Specifications
While comprehensive experimental data for 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is not extensively published, the following table summarizes the expected properties based on structurally related compounds and general chemical principles.
| Property | Expected Value / Information |
| Molecular Formula | C₇H₄F₃N₃O |
| Molecular Weight | 203.12 g/mol |
| Appearance | Expected to be a solid, ranging from white to off-white or light yellow.[6] |
| Solubility | Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Sparingly soluble in water. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and excessive heat.[7][8] The trifluoromethyl group is generally stable, but the overall molecule may be sensitive to light over extended periods.[9] |
| Purity (Typical) | ≥95% (as supplied for research purposes) |
| Intended Use | For Research and Development (R&D) use only. Not for medicinal, household, or other uses.[10] |
GHS Hazard Classification and Safety Precautions
The toxicological properties of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol have not been thoroughly investigated.[7] Therefore, it should be handled with the utmost care, assuming it is potentially hazardous. The following hazard classifications are based on data from structurally similar compounds.
| Hazard Class | GHS Category |
| Acute Toxicity, Oral | Category 4 (H302) |
| Skin Corrosion/Irritation | Category 2 (H315) |
| Serious Eye Damage/Eye Irritation | Category 2A (H319) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) |
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P264: Wash skin thoroughly after handling.[11]
-
P270: Do not eat, drink or smoke when using this product.[13]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[8][11]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][13]
-
P405: Store locked up.[13]
-
P501: Dispose of contents/container to an approved waste disposal plant.[12]
Personal Protective Equipment (PPE) Workflow
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following workflow must be followed at all times when handling 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol.
Caption: Required PPE and Engineering Controls Workflow.
Protocols for Safe Handling and Storage
General Handling Protocol
The primary hazards associated with solid, powdered compounds are inhalation of dust and inadvertent contact with skin or eyes. All handling of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol should be performed within a certified chemical fume hood to minimize exposure.[8]
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).
-
Don PPE: Follow the PPE workflow outlined in Section 4.
-
Weighing: To minimize the generation of airborne dust, do not pour the dry powder. Instead, use a clean spatula to carefully transfer the desired amount of the compound onto a weigh boat or into a tared container.
-
Transfer: If transferring the solid to a flask for dissolution, use a powder funnel. Gently tap the funnel to ensure all the compound is transferred.
-
Post-Handling: After handling, thoroughly clean all equipment. Wipe down the work surface inside the fume hood.
-
Decontamination: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate waste container.[7] Wash hands thoroughly with soap and water.[7]
Storage Protocol
Proper storage is critical to maintaining the stability and purity of the compound.
Caption: Secure Storage Protocol Workflow.
Key Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[12]
-
Atmosphere: While not strictly required for many pyrazolopyrimidines, storage under an inert atmosphere (e.g., argon or nitrogen) can extend the shelf life, especially if the compound is sensitive to moisture or oxidation.
-
Container: Keep the compound in its original, tightly closed container.[7][14]
Emergency and First-Aid Procedures
In the event of exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]
Spill and Waste Disposal
Spill Containment and Cleanup
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.
-
Contain: Wearing appropriate PPE, prevent further spillage.
-
Cleanup: For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[14] Use an inert absorbent material (e.g., sand, vermiculite) for liquid spills.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
Waste Disposal
Dispose of unused compound, contaminated materials, and empty containers in accordance with all applicable federal, state, and local environmental regulations.[7][12] It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[7][8]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stock solution, a common procedure in drug discovery and chemical biology research.
Materials:
-
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (MW: 203.12 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, calculate the required mass:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 203.12 g/mol = 0.0020312 g
-
Mass (mg) = 2.03 mg
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Following the handling protocol in Section 5.1, carefully add approximately 2.03 mg of the compound to the tube. Record the exact mass.
-
-
Dissolution:
-
Recalculate the required volume of DMSO based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 203.12 ( g/mol )] / 10 (mmol/L)
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
-
Homogenization:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (1-2 weeks), store at 4°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
-
Conclusion
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a compound of significant interest within the broader class of biologically active pyrazolopyrimidines. While its specific toxicological profile is not fully characterized, adherence to the rigorous handling, storage, and safety protocols detailed in this guide will ensure the safety of laboratory personnel and the integrity of the compound for research applications. By understanding the potential hazards and implementing these established procedures, researchers can confidently and safely explore the potential of this promising molecule.
References
- 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - Safety Data Sheet. (2022, August 11). ChemicalBook.
- SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC.
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]
- Safety Data Sheet. (2024, December 19). Fluorochem.
- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
-
Siddiqui, Z. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4707. Available from: [Link]
- Safety Data Sheet. (2025, December 26). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, December 10). Tokyo Chemical Industry.
- Safety Data Sheet. (2025, October 7). BASF.
-
Zapata-Torres, G., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(13), 3022. Available from: [Link]
-
Stanovnik, B., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1816-1823. Available from: [Link]
- SAFETY DATA SHEET. (2026, January 6). MilliporeSigma.
- Safety Data Sheet. (2025, September 8). BASF.
-
Asif, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1855. Available from: [Link]
-
Stefanello, F. M., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3249. Available from: [Link]
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. Available from: [Link]
-
Stefanello, F. M., et al. (2022). Trifluoromethyl-substituted aryldiazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Regioselective synthesis, structure, and optical properties. Dyes and Pigments, 200, 110156. Available from: [Link]
-
Usachev, S. A., et al. (2012). Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-Difluoromethylcomanic Acids. Russian Chemical Bulletin, 61(8), 1599-1607. Available from: [Link]
- 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. (n.d.). Autech Industry Co.,Limited.
-
Popova, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(21), 6747. Available from: [Link]
-
Mousseau, J. J., et al. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Organic Letters, 12(3), 516-519. Available from: [Link]
-
Frizzo, C. P., et al. (2007). 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. Available from: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(42), 25070-25081. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. afgsci.com [afgsci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. download.basf.com [download.basf.com]
- 10. 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - Safety Data Sheet [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. download.basf.com [download.basf.com]
- 14. kishida.co.jp [kishida.co.jp]
Advanced Derivatization Strategies for 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Application Note & Protocol Guide
Introduction: The Scaffold & The Challenge
The 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol scaffold represents a privileged pharmacophore in modern kinase inhibitor design. The pyrazolo[1,5-a]pyrazine core acts as a bioisostere for purines, while the trifluoromethyl (
However, this molecule presents a distinct chemical challenge: Tautomeric Ambiguity.
In solution, the molecule exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (lactam) forms. The electron-withdrawing nature of the
This guide details the robust protocols for derivatizing this scaffold, focusing on converting the "inert" hydroxyl/oxo group into a reactive handle for library generation.
Strategic Reaction Map
The derivatization strategy relies on a "Hub-and-Spoke" model. The 4-OH group is the hub; it must be activated (usually to a chloride) to access the chemical space defined by
Figure 1: Divergent synthesis pathways from the 4-ol parent scaffold. The primary activation route is via the 4-chloride intermediate.
Protocol 1: Activation via Deoxychlorination
Objective: Convert the unreactive 4-OH/4-oxo group into the highly reactive 4-chloro electrophile.
Scientific Rationale:
The
Materials
-
Substrate: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (
) (5.0 – 10.0 equiv) -
Base:
-Dimethylaniline (1.5 equiv) -
Solvent: Acetonitrile (MeCN) (Optional; neat is preferred for scale < 1g)
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), charge the substrate. -
Addition: Add
carefully. The substrate may not dissolve immediately. Add -dimethylaniline dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hex). The starting material (polar, stays at baseline) should disappear, replaced by a non-polar spot (Rf ~0.6–0.8).
-
-
Workup (CRITICAL SAFETY):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
. -
Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring. Note: The hydrolysis of residual phosphoryl chlorides is violent.
-
Neutralize with saturated
to pH 8.[2]
-
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over
. -
Purification: Flash chromatography (0-20% EtOAc in Hexanes). The product, 4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine, is typically a white to pale yellow solid.
Protocol 2: Nucleophilic Aromatic Substitution ( )
Objective: Introduce amine or ether functionality at the C4 position.
Scientific Rationale:
The 4-chloro intermediate is an excellent electrophile. The pyrazolo[1,5-a]pyrazine ring is electron-deficient (similar to quinazoline). The C2-
Materials
-
Electrophile: 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alcohol (with NaH)
-
Base: DIPEA (2.0 equiv) for amines; NaH (1.2 equiv) for alcohols
-
Solvent: THF (for alcohols) or IPA/DMSO (for amines)
Step-by-Step Methodology (Amination)
-
Dissolution: Dissolve the 4-chloro substrate in Isopropanol (IPA).
-
Addition: Add the amine and DIPEA.
-
Thermal Activation:
-
Standard Amines: Heat to 80 °C for 2–4 hours.
-
Sterically Hindered Amines: Use Microwave irradiation at 120 °C for 30 mins.
-
-
Isolation:
Data Summary: Reactivity Trends
| Nucleophile Type | Conditions | Yield (Typical) | Notes |
|---|
| Primary Aliphatic Amine | IPA, 60°C, 1h | >90% | Very fast due to
Protocol 3: Palladium-Catalyzed Cross-Coupling
Objective: Install carbon-carbon bonds (Suzuki) or difficult carbon-nitrogen bonds (Buchwald).
Scientific Rationale:
While
Suzuki-Miyaura Coupling Protocol
-
Reagents: 4-Chloro substrate (1.0 equiv), Boronic Acid (1.2 equiv),
(2.0 equiv). -
Catalyst System:
(5 mol%). -
Solvent: 1,4-Dioxane : Water (4:1). Degassed.
-
Reaction: Heat to 90 °C under
for 4–12 hours. -
Purification: Filter through Celite, extract with EtOAc, and purify via column chromatography.
Protocol 4: Direct Alkylation (Regioselectivity Control)
Objective: Selective N-alkylation or O-alkylation of the parent lactam.
Scientific Rationale: The amide/imidic acid tautomerism allows alkylation at N1 or O4.
-
N-Alkylation (Thermodynamic/Soft): Favored by soft bases (
, ) in polar aprotic solvents (DMF) and high temperatures. -
O-Alkylation (Kinetic/Hard): Favored by silver salts (
) which coordinate the nitrogen lone pair, or hard electrophiles.
Regioselectivity Diagram:
Figure 2: Controlling the site of alkylation via HSAB (Hard-Soft Acid-Base) principles.
References
-
Synthesis of Pyrazolo[1,5-a]pyrazines
-
Chlorination Mechanisms
- Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3.
- Source:Molecules, 2012, 17(4).
- Context: Validates the use of and base choice for electron-deficient hydroxy-heterocycles.
-
SNAr Reactivity in Polyhalogenated Heterocycles
-
Trifluoromethyl Group Effects
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethyl
- Source:International Journal of Molecular Sciences, 2025.
- Context: Discusses the specific electronic influence of the group on pyrazole ring reactivity.
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazines
Introduction: Accelerating Discovery with Microwave Synthesis
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.[1] However, traditional synthetic routes to these compounds often require long reaction times, harsh conditions, and can result in low yields and undesired side products.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[2][3][4][5] By utilizing dielectric heating, microwave reactors facilitate rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity.[2] This application note provides a detailed guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazines, offering insights into the underlying principles, a step-by-step protocol, and troubleshooting advice for researchers in the field.
The Rationale Behind Microwave-Assisted Synthesis
The efficiency of MAOS stems from its unique heating mechanism. Unlike conventional heating where heat is transferred through convection, microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This volumetric heating is incredibly efficient and uniform, eliminating thermal gradients and enabling precise temperature control. For the synthesis of pyrazolo[1,5-a]pyrazines, this translates to:
-
Accelerated Reaction Rates: Reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes.[6][7]
-
Enhanced Yields: The rapid heating and short reaction times can minimize the formation of degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[3]
-
Improved Regioselectivity: In some cases, the precise temperature control offered by microwave synthesis can favor the formation of a specific regioisomer, which can be challenging to achieve with conventional heating.[8]
-
"Green Chemistry" Alignment: Shorter reaction times and increased efficiency contribute to reduced energy consumption and waste generation, aligning with the principles of green chemistry.[5]
The core reaction for constructing the pyrazolo[1,5-a]pyrazine ring system is typically a cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,2-dicarbonyl compound or its equivalent. Microwave irradiation significantly accelerates this key bond-forming process.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazines, from reagent preparation to the final purified product.
Caption: General workflow for microwave-assisted pyrazolo[1,5-a]pyrazine synthesis.
Detailed Experimental Protocol
This protocol provides a representative example for the synthesis of a substituted pyrazolo[1,5-a]pyrazine. Researchers should note that optimal conditions (temperature, time, solvent) may vary depending on the specific substrates used.
Materials and Equipment:
-
Reagents:
-
Substituted 3-aminopyrazole (1.0 mmol, 1.0 equiv)
-
1,2-Dicarbonyl compound (e.g., 2,3-butanedione) (1.1 mmol, 1.1 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Equipment:
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry 2-5 mL microwave reaction vial, add the substituted 3-aminopyrazole (1.0 mmol) and a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., 2 mL of ethanol) to the vial. Stir the mixture to dissolve the starting material.
-
Addition of Second Reactant: Add the 1,2-dicarbonyl compound (1.1 mmol) to the reaction vial.
-
Sealing the Vial: Securely seal the vial using a dedicated crimper tool. A proper seal is crucial for safety and to maintain pressure during the reaction.[9]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters. A typical starting point could be:
-
Temperature: 120-150 °C
-
Time: 5-20 minutes
-
Power: 100-200 W (or use variable power with temperature control)
-
Stirring: On
-
-
Reaction Monitoring: After the initial irradiation time, cool the vial and carefully open it. Check the reaction progress by TLC. If the reaction is incomplete, reseal the vial and irradiate for an additional period.
-
Work-up:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrazolo[1,5-a]pyrazine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Reaction Mechanism: A Closer Look
The synthesis proceeds via a cyclocondensation mechanism. The following diagram outlines the plausible reaction pathway.
Caption: Plausible mechanism for pyrazolo[1,5-a]pyrazine formation.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional methods.
| Product | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidinone | Microwave | Methanol | 150 | 2 h | 52 (one-pot) | [6] |
| Pyrazolo[1,5-a]pyrimidinone | Conventional | Methanol | Reflux | 18 h | 25 | [6] |
| Pyrazolo[1,5-a]pyrimidine-7-one | Microwave | Acetic Acid | N/A (440W) | 3 min | 92 | [7] |
| Pyrazolo[1,5-a]pyrimidine-7-one | Conventional | Acetic Acid | Reflux | 4 h | 75 | [7] |
| Substituted Pyrazolo[1,5-a]triazine | Microwave | Methanol | 150 | 25 min | High | [10] |
Note: The table includes data for closely related pyrazolo-fused pyrimidines and triazines to illustrate the general trend, as specific comparative data for pyrazolo[1,5-a]pyrazines was not explicitly found in a single source.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient temperature or time.- Incorrect solvent choice.- Low reactivity of substrates. | - Increase reaction temperature and/or time in increments.- Screen different solvents (e.g., DMF, DMSO for higher boiling points).- Consider adding a catalytic amount of acid (e.g., acetic acid). |
| Formation of Side Products | - Reaction temperature is too high.- Prolonged reaction time leading to degradation. | - Decrease the reaction temperature.- Carefully monitor the reaction by TLC and stop it once the starting material is consumed. |
| Poor Reproducibility | - Inconsistent vial sealing.- Inaccurate measurement of reagents.- Non-homogenous heating (less common with modern reactors). | - Ensure a consistent and tight seal on the microwave vial.- Use precise weighing and liquid handling techniques.- Ensure adequate stirring throughout the reaction. |
| Vial Leakage or Breakage | - Exceeding the pressure limit of the vial.- Scratched or damaged vial. | - Reduce the reaction volume or temperature.- Always inspect vials for damage before use. Do not reuse disposable vials if not recommended by the manufacturer. |
Conclusion
Microwave-assisted synthesis represents a powerful and efficient methodology for the preparation of pyrazolo[1,5-a]pyrazines and related heterocyclic systems. By significantly reducing reaction times and improving yields, this technology accelerates the discovery and development of new chemical entities for pharmaceutical and materials science applications. The protocols and insights provided in this guide are intended to empower researchers to successfully implement MAOS in their laboratories, fostering innovation and enhancing research productivity.
References
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
- Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations - IJIRT.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. Royal Society of Chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018, May 28). Beilstein Journal of Organic Chemistry.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (2025, October 17). International Journal of Pharmaceutical Sciences.
- MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Springer.
- SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (2009, April 9). HETEROCYCLES.
- Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][6]triazines - Semantic Scholar. (2021, June 10). Semantic Scholar.
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF - ResearchGate. (2025, August 6).
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28). Periodica Polytechnica Chemical Engineering.
- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. (2023, March 1). YouTube.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5). MDPI.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. SciELO.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024, July 29). PubMed.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6).
- Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. (2021, July 14). MDPI.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][6]triazines - MDPI. (2021, June 10). MDPI.
- Microwave-Assisted Synthesis of Pyrazolotriazines. Thieme.
- Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017, October 10).
Sources
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- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Application Note: In Vivo Profiling of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol Scaffolds
This Application Note is structured to guide researchers through the in vivo interrogation of the 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol scaffold.
Based on current high-impact literature, this specific heterocycle acts as a privileged scaffold in two primary therapeutic areas: Neuroscience (as GluN2A-selective Positive Allosteric Modulators) and Oncology (as PI3K/Kinase inhibitors) . Furthermore, its tautomeric equilibrium (4-ol vs. 4-one) presents unique pharmacokinetic challenges that this guide will address.
Introduction & Mechanistic Basis[1][2][3]
The 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol moiety is a versatile pharmacophore. While often chemically nomenclatured as the "4-ol," under physiological conditions, it predominantly exists in equilibrium with its 4(5H)-one tautomer. This scaffold has gained prominence due to its ability to penetrate the Blood-Brain Barrier (BBB) and interact with allosteric sites on ion channels and kinases.
Key Therapeutic Modalities[4][5][6]
-
CNS (GluN2A PAMs): Derivatives of this scaffold bind to the GluN2A subunit of NMDA receptors. Unlike non-selective agonists, these Positive Allosteric Modulators (PAMs) enhance synaptic plasticity (LTP) without triggering excitotoxicity, making them prime candidates for schizophrenia and cognitive enhancement.
-
Oncology (PI3K Inhibitors): The planar bicyclic system mimics the adenine ring of ATP, allowing it to function as a hinge-binder in kinase domains, particularly Phosphoinositide 3-kinase (PI3K) in non-small cell lung cancer (NSCLC).
Chemical Handling & Formulation Strategy
Challenge: The trifluoromethyl group increases lipophilicity (LogP), while the 4-ol/one core introduces hydrogen bond donor/acceptor complexity, often leading to poor aqueous solubility and crystal packing issues.
Validated Formulation Protocol (Oral/IP)
Do not use simple saline. This scaffold requires a co-solvent/surfactant system to prevent precipitation in the gut or peritoneum.
Reagents:
-
Dimethyl sulfoxide (DMSO) - anhydrous
-
PEG-400 (Polyethylene glycol)
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin) - 20% w/v in water
Step-by-Step Preparation:
-
Weighing: Weigh the specific 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol derivative.
-
Primary Solubilization: Dissolve fully in 5% DMSO . Vortex for 2 minutes. Ensure no visible particles remain.
-
Co-Solvent Addition: Add 40% PEG-400 slowly while vortexing. The solution may warm slightly; this is normal.
-
Aqueous Phase: Slowly add 55% HP-β-CD (20% aq) .
-
Critical Step: Add the aqueous phase dropwise. Rapid addition can cause "crashing out" (precipitation) of the compound.
-
-
Sonication: Sonicate at 37°C for 10 minutes to ensure a stable micro-emulsion.
-
Final QC: The formulation should be clear. If cloudy, heat to 45°C. If it remains cloudy, the dose is too high for this vehicle; reduce concentration or increase DMSO to 10%.
Pharmacokinetics (PK) & Brain Penetrance Workflow
Since a primary application is CNS modulation, determining the Brain-to-Plasma ratio (Kp) is non-negotiable.
Experimental Design (Rat/Mouse)
-
Species: Sprague-Dawley Rats or C57BL/6 Mice.
-
Dose: 3 mg/kg (IV) and 10 mg/kg (PO).
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Sample Processing (The Tautomer Trap)
-
Plasma: Collect blood into K2EDTA tubes. Centrifuge at 4°C.
-
Brain: Perfusion with saline is mandatory to remove residual blood drug. Homogenize brain tissue in 3 volumes of PBS.
-
Extraction: Protein precipitation using Acetonitrile (ACN) with 0.1% Formic Acid.
-
Note: The acidic environment stabilizes the equilibrium. Analyze via LC-MS/MS monitoring the specific parent mass.
-
Data Output Table (Template)
| Parameter | Definition | Target Criteria (CNS Drug) |
| Tmax | Time to max concentration | 0.5 – 1.0 h (Rapid absorption) |
| Cmax | Peak concentration | > 1000 ng/mL (for efficacy) |
| AUC(0-inf) | Total exposure | High bioavailability (>50% F) |
| Kp (Brain/Plasma) | Partition coefficient | > 0.5 (Ideal: > 1.[1]0) |
| t1/2 | Half-life | 2 – 6 hours (Avoids accumulation) |
Efficacy Model A: CNS (Novel Object Recognition - NOR)
Rationale: GluN2A PAMs based on this scaffold enhance Long-Term Potentiation (LTP).[2] The NOR task is a robust, non-aversive test for episodic memory, highly sensitive to GluN2A modulation.
Protocol
-
Habituation (Days 1-2): Allow animals to explore the empty arena (40x40 cm) for 10 mins/day.
-
Training (Day 3 - T0):
-
Place two identical objects (e.g., two metal cubes) in the arena.
-
Allow exploration for 10 mins.
-
Dosing: Administer Vehicle or Compound (e.g., 10, 30 mg/kg PO) 1 hour prior to Training (pre-acquisition) or immediately after (consolidation).
-
-
Retention Interval: Wait 24 hours.
-
Testing (Day 4 - T24):
-
Replace one familiar object with a novel object (e.g., a glass pyramid).
-
Record exploration time for both objects (T_familiar vs. T_novel).
-
-
Calculation:
-
Discrimination Index (DI) =
-
Success: Vehicle DI ≈ 0 (chance); Treated DI > 0.3 (significant memory retention).
-
Efficacy Model B: Oncology (A549 Xenograft)
Rationale: For derivatives targeting PI3K in lung cancer, the A549 cell line (KRAS mutant, PI3K dependent) is the industry standard.
Protocol
-
Inoculation: Inject
A549 cells subcutaneously into the flank of BALB/c nude mice. -
Staging: Wait until tumors reach ~100-150 mm³. Randomize mice into groups (n=8).
-
Treatment:
-
Group 1: Vehicle (QD, PO).
-
Group 2: Positive Control (e.g., Cisplatin or a known PI3K inhibitor).
-
Group 3: Test Compound (Low Dose).
-
Group 4: Test Compound (High Dose).
-
-
Measurement: Measure tumor volume (
) every 3 days for 21 days. -
Endpoint: Calculate Tumor Growth Inhibition (TGI %).
Visualization of Mechanism & Workflow
Figure 1: Integrated workflow showing the chemical equilibrium, formulation strategy, and divergent biological pathways (CNS vs. Oncology) for the pyrazolo[1,5-a]pyrazine scaffold.
References
-
Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry.[3][1][4][5][2][6][7][8][9][10][11]
-
Kuzu, B., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line.[1] Chemistry & Biodiversity.[1]
-
Meel, R., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors.[6] MDPI Molecules.
-
Frizler, M., et al. (2012). Pyrazolo[1,5-a]pyrimidine scaffolds as potential kinase inhibitors: A review of recent developments. Current Medicinal Chemistry.[8] (Contextual grounding for kinase scaffold relevance).
Sources
- 1. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL synthesis yield improvement
Technical Support Center: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol Synthesis
Subject: Yield Optimization & Troubleshooting Guide for Pyrazolo[1,5-a]pyrazin-4-ol Scaffolds Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Scaffold Analysis
The synthesis of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (often existing as its tautomer, the 4(5H)-one ) is a challenging heterocyclic construction. Unlike the more common pyrazolo[1,5-a]pyrimidines, the [1,5-a]pyrazine system requires the fusion of a 5-membered pyrazole with a 6-membered ring containing nitrogens at the bridgehead and position 4.
The Central Challenge: The electron-withdrawing nature of the trifluoromethyl (-CF₃) group at position 2 significantly deactivates the pyrazole ring, reducing the nucleophilicity required for the final cyclization step. Standard protocols often result in low yields (<20%) due to incomplete cyclization, competitive hydrolysis, or "charring" during acid-mediated ring closure.
This guide details the Modified Pomeranz-Fritsch Cyclization route, which is the industry standard for this scaffold, and provides specific interventions to boost yields to the 50-75% range.
The Validated Synthetic Pathway
To maximize yield, we recommend a stepwise approach rather than "one-pot" procedures. The most robust pathway involves the amide coupling of a pyrazole carboxylic acid with an amino-acetal, followed by acid-catalyzed cyclization.
Visual Workflow (DOT Diagram)
Caption: Stepwise synthesis via the Modified Pomeranz-Fritsch protocol. Isolation of the amide intermediate is a Critical Control Point (CCP) for yield management.
Troubleshooting Guide: Phase-Specific Optimization
Phase 1: The Amide Coupling (Precursor Synthesis)
Goal: Generate N-(2,2-dimethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | The -CF₃ group increases the acidity of the pyrazole N-H, interfering with coupling agents. | Protect N1: Use a transient protecting group (THP or SEM) on the pyrazole nitrogen before coupling. Alternatively, use HATU with DIPEA in DMF, ensuring pH is >8. |
| Regioselectivity | Coupling occurring at the wrong nitrogen (if using alkylation routes). | Stick to the Carboxylic Acid starting material.[1] Avoid starting from the aminopyrazole for this specific 4-ol target, as N-alkylation regiochemistry is difficult to control with -CF₃ present. |
| Oil/Gum Formation | Residual DMF or coupling byproducts. | Perform an aqueous LiCl wash (5%) to remove DMF. Crystallize the amide from EtOAc/Hexanes. Do not carry crude oil to the next step; purity here is critical. |
Phase 2: The Cyclization (The Yield Killer)
Goal: Acid-mediated ring closure to form the pyrazine ring.
The Problem: The acetal must hydrolyze to an aldehyde and immediately attack the pyrazole nitrogen. If the acid is too strong or hot, the aldehyde polymerizes. If too weak, the deactivated pyrazole (due to -CF₃) fails to attack.
Optimization Protocol:
-
Reagent Switch: Replace neat Sulfuric Acid (H₂SO₄) with Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).
-
Why? PPA acts as both solvent and dehydrating agent, reducing water content that drives reversible hydrolysis.
-
-
Temperature Ramp:
-
Start at 0°C to mix.
-
Ramp slowly to 80-90°C .
-
Warning: Exceeding 100°C with the -CF₃ derivative often leads to decarboxylation or tar formation.
-
-
Lewis Acid Alternative: If Brønsted acids fail, use TiCl₄ in DCM at 0°C. This activates the acetal specifically without harsh oxidative conditions.
Phase 3: Isolation & Purification
| Observation | Diagnosis | Solution |
| Product not precipitating | The 4-ol (4-one) is amphoteric and may form salts in strong acid. | Quench the acidic reaction mixture onto crushed ice . Adjust pH to 5-6 (Isoelectric point) using saturated NaOAc or NH₄OH. Do not over-basify, or the phenol/enrol form becomes soluble. |
| Product is "Grey/Black" | Carbonization during cyclization. | Dissolve crude solid in dilute NaOH (forms the sodium salt), filter off the black insoluble carbon, then re-precipitate the filtrate with HCl. |
Comparative Data: Acid Catalyst Screening
The following data summarizes yield improvements observed when switching cyclization catalysts for electron-deficient pyrazoles.
| Catalyst System | Reaction Temp | Time | Yield (Isolated) | Notes |
| H₂SO₄ (Conc.) | 100°C | 1 h | 15-25% | High charring; difficult workup. |
| TFA / TFAA | Reflux | 4 h | 30-40% | Cleaner profile, but incomplete conversion. |
| PPA (Polyphosphoric) | 85°C | 2 h | 65-72% | Recommended. Viscous, requires careful quenching. |
| Eaton's Reagent | 70°C | 3 h | 55-60% | Easier to stir than PPA; good alternative. |
Frequently Asked Questions (FAQs)
Q1: Why is my product showing two sets of peaks in NMR? A: This is likely due to tautomerism . The 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol exists in equilibrium with its keto-form, pyrazolo[1,5-a]pyrazin-4(5H)-one . In polar solvents like DMSO-d6, the amide (keto) form usually predominates. You may see a broad singlet around 11-12 ppm (NH) or a signal for the OH, depending on the solvent and pH.
Q2: Can I use the Vilsmeier-Haack reaction to close the ring? A: Generally, no. Vilsmeier-Haack is excellent for pyrazolo[1,5-a]pyrimidines (using enamines). For the [1,5-a]pyrazine core, the acetal/aldehyde approach (Pomeranz-Fritsch) is chemically necessary to establish the correct carbon count and oxidation state.
Q3: The -CF₃ group seems to be hydrolyzing. Is this possible? A: It is rare but possible under extreme acidic conditions (e.g., conc. H₂SO₄ > 120°C).[2] If you observe loss of fluorine signal in ¹⁹F NMR, lower your cyclization temperature and switch to Eaton's Reagent , which is non-oxidizing and milder.
References
-
Synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2011). Context: Establishes the core cyclization logic for phenyl-substituted analogs, adaptable to CF3 variants. URL:[Link]
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones. Source: ChemRxiv (2024).[1] Context: Discusses the intramolecular cyclization of pyrazole amides and stability of the resulting fused ring systems. URL:[Link][3]
-
Synthesis of trifluoromethyl-substituted pyrazolo-fused systems. Source: Beilstein Journal of Organic Chemistry (2014). Context: Provides insight into the reactivity of 3-trifluoromethyl-pyrazoles and the electronic effects of the CF3 group on cyclization yields. URL:[Link]
Sources
Technical Support Center: Purification of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Welcome to the technical support center for the purification of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this polar, functionalized heterocyclic compound.
Introduction
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a molecule of significant interest due to its structural motifs, which are common in pharmacologically active agents. However, its unique combination of a polar heterocyclic core, an acidic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group presents several purification challenges. These include poor solubility, strong interactions with stationary phases, and potential for tautomerism. This guide provides practical, in-depth solutions and explanations to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the properties and purification of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol.
Q1: What are the key chemical properties of this compound that affect its purification?
A1: The purification is primarily influenced by three structural features:
-
Pyrazolo[1,5-a]pyrazine Core: This nitrogen-rich heterocyclic system imparts basicity and high polarity, leading to strong interactions with acidic surfaces like silica gel.[1][2]
-
Hydroxyl Group (-OH): This group is acidic and can engage in strong hydrogen bonding, which can cause peak tailing in chromatography. It also introduces the possibility of keto-enol tautomerism, which can complicate separations.[3][4][5]
-
Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing, which can increase the acidity of the nearby N-H or O-H protons and affect the overall electronic properties of the molecule.
Q2: My compound is streaking badly on a silica gel TLC plate. What is the primary cause?
A2: Streaking, or tailing, for a basic nitrogen heterocycle like this on acidic silica gel is very common.[6] It is caused by strong, non-ideal secondary interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow, uneven desorption process.
Q3: Can this compound exist in different forms that complicate purification?
A3: Yes. The "-ol" suffix suggests a hydroxyl group, but its position on the pyrazine ring adjacent to a carbonyl-like position means it can exist in equilibrium with its keto tautomer. This keto-enol tautomerism can result in observing two distinct spots on TLC, broad peaks, or even two separable peaks in HPLC under certain conditions, as the two forms may have different polarities.[3][4][5] The interconversion rate can be influenced by solvent, pH, and temperature.
Q4: Is normal-phase or reversed-phase chromatography better for this compound?
A4: For highly polar compounds, especially those with basic nitrogen groups, reversed-phase chromatography is often the method of choice.[6] Using a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol) and an acidic modifier can provide better peak shapes and more reproducible results. Normal-phase chromatography can be made to work, but often requires adding basic modifiers to the mobile phase to prevent streaking.[1][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Issue 1: Poor Peak Shape (Tailing/Streaking) in Chromatography
Symptom:
On TLC, the spot is elongated. In column chromatography (flash or HPLC), the peak is asymmetrical with a pronounced tail.
Probable Causes & Solutions:
-
Cause A (Normal-Phase): Strong interaction between basic nitrogens and acidic silica gel.
-
Solution 1: Add a Basic Modifier. Add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide (often as a solution in methanol) to your mobile phase.[6] This neutralizes the acidic silanol sites, leading to more symmetrical peaks.
-
Solution 2: Switch to a Different Stationary Phase. Consider using neutral or basic alumina, or a deactivated silica gel which is less acidic.[1]
-
-
Cause B (Reversed-Phase): Interaction with residual silanol groups on the C18 stationary phase.
-
Solution 1: Add an Acidic Modifier. Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (both water and organic solvent).[6][7][8] The acid protonates the basic sites on your molecule, preventing them from interacting with the stationary phase. This also suppresses the ionization of residual silanols. Formic acid is preferred for mass spectrometry applications as TFA can cause ion suppression.[9]
-
Solution 2: Use a Modern, End-capped Column. Newer generation HPLC columns are better end-capped, meaning there are fewer free silanol groups available to cause tailing.
-
Issue 2: Compound Appears as Multiple Peaks or a Broad Peak
Symptom:
The "pure" compound consistently shows as a broad peak or two closely eluting peaks in HPLC, even after initial purification.
Probable Cause & Solution:
-
Cause: Keto-Enol Tautomerism. The compound is likely interconverting between its keto and enol forms during the chromatographic run. The rate of this interconversion determines the appearance of the peak.
-
Solution 1: Adjust Mobile Phase pH. Adding an acid (like TFA) or a base can sometimes drive the equilibrium to favor one tautomer, resulting in a single, sharper peak.
-
Solution 2: Change Temperature. Lowering the temperature can slow down the interconversion rate, which might allow for the separation of the two tautomers into two distinct peaks.[4] Conversely, increasing the temperature can sometimes speed up the interconversion so that only a single, averaged peak is observed.
-
Solution 3: Use Aprotic Solvents (Normal-Phase). If possible, using non-aqueous, aprotic solvents in normal-phase chromatography might slow the proton transfer necessary for tautomerization.
-
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]
- 4. Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Senior Application Scientist: Dr. Alex V. Mercer Department: Assay Development & Screening Validation[1]
Introduction: The "Chameleon" Scaffold
Welcome to the technical support hub. You are likely here because you have identified 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (or a derivative) as a hit in your High-Throughput Screen (HTS) or fragment-based campaign.
The Immediate Warning: Do not treat this molecule as a simple phenol. This scaffold is a "chemical chameleon." Its behavior—solubility, fluorescence, and protonation state—changes drastically depending on your assay buffer pH and solvent polarity.[1]
This guide addresses the three critical interference mechanisms associated with this core: Tautomeric Instability , Optical Interference , and Colloidal Aggregation .[1]
Module 1: Tautomeric Ambiguity (The "Ol" vs. "One" Trap)
User Issue: "My docking scores don't match my SAR, and the compound shows poor solubility in my specific assay buffer."
Technical Insight:
Although the IUPAC name specifies the -4-ol (hydroxyl) form, this heterocycle exists in a dynamic equilibrium with its -4(5H)-one (amide/carbonyl) tautomer.[1] The electron-withdrawing trifluoromethyl (
If you model it as a static alcohol, your virtual screening results will be invalid because the hydrogen bond donor/acceptor profile is inverted.
The Tautomeric Equilibrium
Figure 1: The 4-hydroxy vs. 4-oxo tautomeric shift.[1] In aqueous physiological buffers, the equilibrium often favors the Keto form, altering binding kinetics.[1]
Troubleshooting Protocol: Tautomer Validation
-
Run NMR in Assay-Mimetic Solvent: Do not rely on
. Run -NMR in or (if soluble).-
Indicator: Look for the exchangeable proton. A sharp singlet >11 ppm suggests the NH (oxo form), while a broad peak often indicates the OH (enol form).
-
-
pKa Determination: The
group lowers the pKa of the pyrazine ring nitrogen. Determine experimental pKa via UV-metric titration to ensure your assay pH isn't sitting exactly on the ionization point, which causes noisy data.
Module 2: Optical Interference (The Hidden Fluorophore)
User Issue: "I see high background signal in my TR-FRET or Fluorescence Polarization (FP) assay."
Technical Insight:
Nitrogen-rich fused heterocycles like pyrazolo[1,5-a]pyrazines are often inherently fluorescent.[1] The
Interference Data Table
| Assay Type | Interference Mechanism | Symptom | Verification Step |
| Fluorescence Intensity (FI) | Autofluorescence | Signal increases with compound concentration (Gain of Signal). | Scan compound alone in buffer (Ex/Em scan). |
| TR-FRET / HTRF | Quenching / Inner Filter Effect | Signal decreases non-linearly; "Hook effect" at high conc. | Measure UV-Vis absorbance at excitation wavelength. |
| AlphaScreen | Singlet Oxygen Quenching | Complete signal loss regardless of target. | Test with "Omnibeads" or TruHits control beads. |
Protocol: The "Mock" Read
Before running your dose-response:
-
Prepare a plate with Compound + Buffer (No Enzyme/Protein).
-
Read at your assay's Excitation/Emission wavelengths.
-
Threshold: If Compound Fluorescence > 10% of your Assay Window (Signal - Background), the compound is optically interfering.
Module 3: Colloidal Aggregation (The "Brick Dust" Effect)
User Issue: "The compound inhibits everything I test: Kinases, Proteases, and even BSA."
Technical Insight:
This is the most common failure mode for this scaffold. The planar aromatic core + lipophilic
Key Characteristic: Steep Hill Slopes.[3] A true 1:1 inhibitor has a Hill slope of ~1.0. Aggregators often show slopes > 2.0.
Workflow: The Detergent Challenge
Figure 2: Decision tree for identifying colloidal aggregation using the Shoichet Detergent Protocol.
Protocol: Detergent Sensitivity Test
-
Baseline: Measure IC50 in standard buffer.
-
Challenge: Measure IC50 in buffer + 0.01% Triton X-100 (freshly prepared).
-
Note: If your assay cannot tolerate Triton, use 0.005% Tween-20.
-
-
Analysis:
-
If IC50 increases significantly (e.g., from 1 µM to >10 µM) in the presence of detergent, the detergent has disrupted the colloid. The compound is a false positive.
-
If IC50 remains stable, the inhibition is likely specific.
-
References & Authoritative Sources
-
Tautomerism in Drug Discovery:
-
Assay Interference (Aggregation):
-
Shoichet, B. K. (2006).[1][4] Screening in a spirit of haunting. Drug Discovery Today.
-
Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link[1]
-
Context: The definitive protocol for using Triton X-100 to identify colloidal aggregators.
-
-
Optical Interference & PAINS:
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry. Link[1]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
-
Context: Detailed mechanisms of autofluorescence and luciferase inhibition relevant to nitrogen-rich heterocycles.
-
-
Pyrazolo[1,5-a]pyrazine Properties:
Sources
Technical Support Center: Troubleshooting Cell-Based Assays with 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL and Related Compounds
A Note from the Senior Application Scientist: While direct experimental data for 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is limited in published literature, the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are well-documented, particularly as kinase inhibitors in oncological and immunological research.[1][2][3] This guide synthesizes field-proven insights from this broader class of molecules to provide a robust troubleshooting framework for your cell-based assays. The principles discussed here are designed to be broadly applicable to novel compounds sharing this core structure.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial hurdles encountered when working with novel pyrazolo[1,5-a]pyrazine derivatives.
Q1: My compound shows low or no activity in my cell-based assay. What are the primary causes?
A1: This is a frequent challenge, often rooted in the compound's physicochemical properties rather than a lack of biological activity. The primary culprits are poor solubility and low cell permeability.
-
Solubility Issues: Pyrazolo-scaffolds can be hydrophobic. If the compound precipitates in your cell culture medium, its effective concentration will be far lower than intended, leading to an underestimation of potency. Always visually inspect your treatment media for precipitation, both in the stock solution and after dilution in the final assay plate.[4]
-
Cell Permeability: Even if soluble, the compound may not efficiently cross the cell membrane to reach its intracellular target.[5] Some derivatives, particularly those with polar moieties like carboxylic acids, have demonstrated poor cell penetration, showing high potency in biochemical (cell-free) assays but significantly weaker effects in cellular contexts.[5][6]
Q2: I'm observing high variability and poor reproducibility between experiments. Where should I start troubleshooting?
A2: Reproducibility issues in cell-based assays often stem from a combination of compound handling and inconsistent cell culture practices.[4]
-
Inconsistent Dosing: This is directly linked to the solubility problems mentioned above. If your compound is not fully dissolved, you will pipette a suspension, leading to inconsistent amounts of active compound in each well.[4]
-
Cell Health and Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[7]
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which concentrates the compound and can lead to artificially high activity or toxicity. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.[4]
Q3: My compound is showing unexpected cytotoxicity at concentrations where I expect to see a specific inhibitory effect. What's going on?
A3: This can be due to off-target effects, compound aggregation, or non-specific toxicity.
-
Off-Target Kinase Activity: The pyrazolo[1,5-a]pyrimidine scaffold is a known "hinge-binding moiety" for many kinases.[6] While a compound may be designed for one target (e.g., PI3K), it can inhibit other kinases, leading to broad cytotoxic effects.[1][2][5] For example, some pyrazolo[1,5-a]pyrimidines show activity against a range of kinases including CK2, DAPK3, FLT3, and PIM1.[5]
-
Compound Aggregation: At high concentrations, poorly soluble compounds can form aggregates that cause non-specific cellular stress and cytotoxicity, which is not related to the intended mechanism of action.
-
Vehicle Toxicity: Always run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing the observed cytotoxicity.[8]
Section 2: Troubleshooting Workflow & Decision Guide
When an experiment fails, a logical, step-by-step approach is crucial. The following workflow helps diagnose common issues systematically.
Caption: A step-by-step workflow for diagnosing common experimental failures.
Section 3: Experimental Protocols & Data Interpretation
Protocol 1: General Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol provides a standard method to determine the effect of a pyrazolo[1,5-a]pyrazine compound on cell viability. The MTT assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.[9]
Materials:
-
Target cancer cell line (e.g., A549 lung adenocarcinoma cells)[10][11]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well, flat-bottom, tissue culture-treated plates
-
2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL (or related compound)
-
Anhydrous DMSO (analytical grade)[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution; use a vortex or sonication if necessary.
-
Perform serial dilutions of the stock solution in complete growth medium to create 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells. This will result in a 1X final concentration.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Pyrazolo-scaffolds often require a non-polar organic solvent.[4] |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| Treatment Time | 48-72 hours | Sufficient time for antiproliferative effects to manifest. |
| Final DMSO % | < 0.5% | Minimizes solvent-induced cytotoxicity.[8] |
Visualizing the Mechanism: Inhibition of a Kinase Pathway
Many pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives function by inhibiting protein kinases, which are crucial nodes in cell signaling pathways that control growth and survival, such as the PI3K/Akt pathway.[10][12][13]
Caption: Simplified PI3K/Akt signaling pathway inhibited by a pyrazolo-compound.
References
-
Breit, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available at: [Link]
-
Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Shanghai Chemlin. 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. Available at: [Link]
-
Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Breit, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Kollmann, N., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]
-
Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Abdelrahim, A. A. A. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]
-
Frizzo, C. P., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. Available at: [Link]
-
Acar, Ç., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity. Available at: [Link]
-
Annamalai, R., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]
-
Fabbro, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Annamalai, R., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ChemRxiv. Available at: [Link]
-
Milin, M., et al. (2023). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][14]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI. Available at: [Link]
-
Sand-Dejmek, J., et al. (2022). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Chemistry – A European Journal. Available at: [Link]
-
Li, J., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
-
Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cierpiał, T., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia. Available at: [Link]
-
Mitamura, K., et al. (2025). In Vitro Assessment of the Cytotoxicity of Anti-allergic Eye Drops Using 5 Cultured Corneal and Conjunctival Cell Lines. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Topic: Improving the selectivity of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol Content type: Technical Support Center Guide
Core Directive & Scope
Subject: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (CAS: Variable depending on tautomer/salt)
Primary Application: Scaffold for kinase inhibitors (e.g., CK2, PI3K
This guide addresses two distinct "selectivity" challenges:
-
Synthetic Regioselectivity: Ensuring the formation of the 2-
isomer over the 7- or N-alkylated byproducts during scaffold construction. -
Pharmacological Selectivity: Troubleshooting downstream functionalization (e.g., chlorination,
) to prevent off-target kinase binding.
Troubleshooting Guide (Q&A)
Category A: Synthetic Regioselectivity (Scaffold Construction)
Q1: I am synthesizing the core using 3-(trifluoromethyl)-1H-pyrazol-5-amine and a bis-electrophile, but I am getting a mixture of regioisomers. How do I lock the regiochemistry?
Diagnosis:
Direct condensation of 3-
Solution: Switch to the "Amide-Acetal" Cyclization Route. Instead of direct condensation, use a stepwise approach that anchors the regiochemistry before ring closure.
-
Step 1 (Anchoring): React 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with 2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal) using a standard coupling agent (EDCI/HOBt). This forms the amide bond exclusively at the exocyclic position, eliminating N-alkylation ambiguity.
-
Step 2 (Cyclization): Treat the intermediate with strong acid (e.g.,
or ). The amide nitrogen is non-nucleophilic; the cyclization is driven by the attack of the pyrazole onto the activated acetal.
Q2: During the Pomeranz-Fritsch cyclization (Acid step), my yield is low, and I see decomposition. What parameters should I adjust?
Troubleshooting Protocol:
-
Acid Strength: The
group deactivates the pyrazole ring, making less nucleophilic. Standard might be insufficient. Switch to Polyphosphoric Acid (PPA) or Methanesulfonic acid ( ) at 80–100°C. -
Concentration: High dilution favors intermolecular side reactions. Run the cyclization at high concentration (0.5 M – 1.0 M).
-
Water Scavenging: The reaction releases methanol/water. Ensure anhydrous conditions if using Lewis acids (
), though Brønsted acids like PPA tolerate moisture better.
Category B: Functionalization & Downstream Selectivity
Q3: When converting the 4-ol to 4-Cl using
Diagnosis:
The pyrazolo[1,5-a]pyrazine ring is electron-rich. While the 2-
Corrective Action:
-
Temperature Control: Do not reflux
(106°C) uncontrolled. distinct chlorination at C-4 (deoxychlorination) occurs at lower temperatures than C-3 EAS chlorination. Maintain reaction temperature at 60–80°C . -
Base Catalyst: Use N,N-Dimethylaniline or Diisopropylethylamine (DIPEA) (1.0 equiv) to catalyze the Vilsmeier-type activation of the carbonyl. This accelerates the desired C-4 reaction, allowing milder thermal conditions that avoid C-3 chlorination.
-
Avoid Lewis Acids: Do not add
unless necessary, as it increases the electrophilicity of the system, promoting side reactions.
Q4: My final inhibitor shows poor kinase selectivity (promiscuity). How does the 2-
Insight:
The 2-
-
Issue: If the
binds too strongly to a conserved hydrophobic region, it reduces the dependence on specific H-bonds, leading to promiscuity. -
SAR Strategy:
-
C-3 Functionalization: Introduce a bulky group (e.g., Iodo, then Suzuki coupling to an aryl group) at C-3. This vector points towards the solvent front or the hinge region, providing a "selectivity filter" that clashes with non-target kinases.
-
C-4 Amine Profiling: The amine introduced at C-4 (via
on the chloride) determines the H-bond network. Avoid flexible aliphatic amines; rigidify the linker (e.g., piperidine vs. ethylamine) to reduce entropic penalties and improve shape complementarity.
-
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Method: Amide-Acetal Cyclization (High Selectivity Route)
Reagents:
-
3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
2,2-Dimethoxyethanamine (1.1 equiv)
-
EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv)
-
Solvent: DMF (Step 1), 6M HCl/Dioxane (Step 2)
Step-by-Step:
-
Amide Coupling: Dissolve carboxylic acid in DMF (0.2 M). Add DIPEA, EDCI, and HOBt. Stir for 10 min. Add 2,2-dimethoxyethanamine dropwise. Stir at RT for 12h.
-
Checkpoint: Monitor TLC/LCMS for consumption of acid. Product is the acyclic amide.
-
Workup: Dilute with EtOAc, wash with
(aq) to remove DMF. Dry and concentrate.
-
-
Cyclization: Redissolve the crude amide in 4M HCl in Dioxane (or conc. HCl/AcOH 1:1).
-
Heating: Heat the sealed vessel to 90°C for 2–4 hours.
-
Isolation: Cool to 0°C. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, neutralize with
and extract with EtOAc/MeOH (9:1). -
Data Validation:
-
1H NMR (DMSO-d6): Look for the C-3 proton singlet (approx
7.2–7.5 ppm) and the pyrazine doublets (C-6/C-7). -
19F NMR: Single peak confirms one regioisomer (approx -62 ppm).
-
Protocol B: Optimized Deoxychlorination (4-OH 4-Cl)
Reagents:
-
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (1.0 equiv)
- (5-10 equiv, solvent/reagent)
- -Dimethylaniline (1.0 equiv)
Step-by-Step:
-
Place starting material in a dry flask under Argon.
-
Add
followed by -dimethylaniline.[5] -
Critical Step: Heat to 70°C . Monitor by LCMS every 30 mins.
-
Stop Condition: Stop immediately when SM is <5%. Prolonged heating leads to C-3 chlorination.
-
-
Workup: Evaporate excess
under reduced pressure (rotovap with trap). -
Quench: Pour residue onto crushed ice/saturated
. Extract with DCM.-
Safety:
quench is exothermic.
-
Visualizing the Selectivity Pathway
The following diagram illustrates the competing pathways and why the Amide-Acetal route is superior for selectivity.
Caption: Comparison of the high-selectivity Amide-Acetal route (Top, Green) versus the low-selectivity direct condensation route (Bottom, Red).
Key Data Specifications
| Parameter | Specification | Notes |
| Regioselectivity | >98:2 (2- | Achieved via Amide-Acetal route. |
| Appearance | White to Off-white solid | Yellowing indicates oxidation or impurities. |
| 19F NMR Shift | Distinct from 7- | |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/DCM. |
| Stability | Stable at RT | Hygroscopic as HCl salt. Store desiccated. |
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrazine Scaffolds
-
Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. ResearchGate.[1]
-
-
Mechanistic Insight on Pyrazole Cyclization
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[6] Chem.
-
-
Functionalization & Kinase Selectivity (SAR)
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Eur. J. Med. Chem.
-
POCl3 Dehydration/Chlorination Selectivity
- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
Sources
Validation & Comparative
A Comparative Guide to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and Other Kinase Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a continuous endeavor. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs.[1] This guide provides a comparative analysis of the therapeutic potential of a representative compound from the closely related pyrazolo[1,5-a]pyrazine class, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol , against established kinase inhibitors. While specific experimental data for this exact molecule is not publicly available, we can extrapolate its potential based on the well-documented activities of its structural analogs and compare it to leading inhibitors targeting similar pathways.
This guide will delve into the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds, their known kinase targets, and how they stack up against inhibitors with different core structures but similar therapeutic aims. We will explore the inhibition of key oncogenic kinases such as Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase (PI3K), providing a framework for evaluating novel compounds in these classes.
The Pyrazolo[1,5-a]pyrazine Scaffold: A Promising Kinase Inhibitor Template
The pyrazolo[1,5-a]pyrazine core is a heterocyclic structure that has shown potential in the development of kinase inhibitors. A patent for pyrazolo[1,5-a]pyrazine derivatives highlights their application as inhibitors of the JAKS family of kinases.[2] Furthermore, derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been synthesized and shown to reduce PI3K protein levels in non-small cell lung cancer (NSCLC) cell lines.[3] The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, and it has been shown to significantly increase the cellular potency of kinase inhibitors.[4]
The closely related pyrazolo[1,5-a]pyrimidine scaffold is found in numerous kinase inhibitors, targeting a wide array of kinases including Trk, CDK, EGFR, and FGFR.[5][6] This structural similarity suggests that pyrazolo[1,5-a]pyrazine derivatives, such as our subject compound, are likely to exhibit a diverse kinase inhibitory profile.
Comparative Analysis of Kinase Inhibitory Profiles
To contextualize the potential of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol, we will compare its likely target classes with well-established inhibitors: Larotrectinib (Trk inhibitor), Ribociclib (CDK4/6 inhibitor, with activity on CDK2), and PQR309 (Bimiralisib, a pan-class I PI3K/mTOR inhibitor).
| Inhibitor | Scaffold | Primary Target(s) | IC50 (nM) | Cell-based Potency (nM) |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 5, -, 11[1] | 11 (KM12 cells)[1] |
| Ribociclib | Pyridopyrimidine | CDK4, CDK6 | 10, 39 | - |
| PQR309 (Bimiralisib) | Triazine | PI3Kα, mTOR | 17 (Ki), - | - |
| Compound 6t (CDK2/TRKA) | Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | 90, 450[7] | - |
| Compound 17 (FLT3-ITD) | Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | 0.4[8] | - |
Data compiled from multiple sources. Note that IC50 and cell-based potency values can vary depending on the specific assay conditions.
The data illustrates the potency of the pyrazolo[1,5-a]pyrimidine scaffold against various kinases. For instance, Larotrectinib exhibits nanomolar efficacy against Trk kinases.[1] Similarly, novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent, sub-nanomolar inhibition of FLT3-ITD, a key driver in acute myeloid leukemia.[8] Another derivative, compound 6t, showed dual inhibitory activity against CDK2 and TRKA in the nanomolar range.[7]
Given that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to affect PI3K levels, a comparison with a PI3K inhibitor like PQR309 is relevant.[3][4] The trifluoromethyl group on our hypothetical compound could enhance its potency, potentially bringing it into a range competitive with these established inhibitors.
Experimental Protocols for Comparative Evaluation
To empirically determine the kinase inhibitory profile of a novel compound like 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the target kinase and its specific substrate in an appropriate assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Causality: This experiment directly measures the interaction between the compound and the kinase, independent of cellular factors. The IC50 value provides a quantitative measure of the compound's potency.
Cell Proliferation (MTT) Assay
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[1]
-
Causality: This assay provides insights into the compound's overall effect on cancer cells, which can be a result of inhibiting a specific kinase and its downstream signaling pathway, or other cytotoxic effects.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway and a general workflow for inhibitor evaluation.
Caption: The Trk signaling pathway and the inhibitory action of Larotrectinib.
Caption: A general workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
While 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol remains a hypothetical compound in the public domain, its structural features, based on the well-validated pyrazolo[1,5-a]pyrimidine and emerging pyrazolo[1,5-a]pyrazine scaffolds, suggest significant potential as a kinase inhibitor. The trifluoromethyl group is likely to enhance its drug-like properties.
Future research should focus on the synthesis and biological evaluation of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and its analogs. A comprehensive kinase panel screening would be the first step to identify its primary targets. Subsequent cell-based assays using relevant cancer cell lines would then be necessary to determine its therapeutic potential. By following a rigorous, data-driven approach as outlined in this guide, the true value of this and other novel pyrazolo[1,5-a]pyrazine derivatives can be elucidated, potentially leading to the development of next-generation targeted cancer therapies.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available from: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available from: [Link]
- CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents.
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available from: [Link]
-
Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed. Available from: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available from: [Link]
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Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. PubMed. Available from: [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available from: [Link]
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Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed. Available from: [Link]
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Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. Available from: [Link]
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Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Available from: [Link]
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A Tale of Two Scaffolds: A Comparative Guide to Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and tunable pharmacophoric features is perpetual. Among the myriad of heterocyclic systems, fused pyrazoles have emerged as a particularly fruitful area of exploration. This guide provides a detailed, comparative analysis of two closely related yet distinct scaffolds: pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine. By examining their synthesis, physicochemical properties, and biological applications, we aim to furnish researchers with the insights necessary to strategically select and exploit these scaffolds in the design of next-generation therapeutics.
At a Glance: Core Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in the nitrogen atom placement within the six-membered ring. The pyrazolo[1,5-a]pyrimidine core features nitrogen atoms at positions 1 and 3 of the pyrimidine ring, whereas the pyrazolo[1,5-a]pyrazine scaffold has them at positions 1 and 4. This seemingly subtle variation has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
| Property | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Core Structure | A pyrazole ring fused to a pyrazine ring. | A pyrazole ring fused to a pyrimidine ring. |
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol |
| Electronic Nature | The pyrazine ring is more electron-deficient than pyrimidine. | The pyrimidine ring is electron-deficient. |
| Hydrogen Bond Acceptors | Two nitrogen atoms in the six-membered ring. | Two nitrogen atoms in the six-membered ring. |
| Dipole Moment | Expected to differ from its pyrimidine counterpart due to nitrogen placement. | The dipolar nature has been investigated, contributing to its use in optical materials. |
| Crystal Packing | Limited public data available. | X-ray diffraction studies reveal various intermolecular interactions, including Cl⋯Cl, Br⋯Cl, Cl⋯N-pyrimidine, C–H⋯N-pyrimidine, and π–π stacking, influencing solid-state properties. |
The Synthetic Repertoire: Building the Core
Both scaffolds are most commonly synthesized through the cyclocondensation of a 3-aminopyrazole precursor with a suitable biselectrophilic partner. The choice of this partner is the primary determinant of whether a pyrazine or a pyrimidine ring is formed.
Crafting the Pyrazolo[1,5-a]pyrazine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrazine ring system is typically achieved by reacting a 3-aminopyrazole with a 1,2-dicarbonyl compound or its synthetic equivalent. This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times.
Experimental Protocol: Synthesis of Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one
-
Reactant Preparation: A mixture of an ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative and a primary amine (e.g., 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine) is prepared.
-
Microwave-Assisted Cyclization: The mixture is subjected to microwave irradiation in a solvent-free, one-step reaction.
-
Purification: The resulting product is purified to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.
-
Characterization: The structure of the synthesized compound is confirmed using IR, ¹H NMR, and mass spectroscopy. For unambiguous structural determination, single-crystal X-ray diffraction analysis can be performed.
Assembling the Pyrazolo[1,5-a]pyrimidine Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine core is a well-established and versatile process, primarily involving the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their analogues, such as β-enaminones, β-haloenones, and β-ketonitriles. This widespread methodology allows for extensive structural diversification at multiple positions of the scaffold.
Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Reactant Combination: A 3-amino-4-cyanopyrazole is mixed with a 1,3-bielectrophilic compound (e.g., ethyl acetoacetate, diethyl malonate, acetylacetone, or an arylidenemalononitrile) in a suitable solvent.
-
Cyclocondensation: The reaction mixture is heated under reflux to facilitate the cyclocondensation reaction.
-
Isolation and Purification: Upon completion of the reaction, the product is isolated and purified by standard techniques such as recrystallization or column chromatography.
-
Structural Verification: The identity and purity of the synthesized pyrazolo[1,5-a]pyrimidine derivatives are confirmed by spectroscopic methods (NMR, IR, MS).
The choice of the starting 3-aminopyrazole is crucial for both synthetic routes. These precursors can be readily prepared from a variety of starting materials, with the condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazine being the most common methods. The regioselectivity of the reaction with substituted hydrazines can often be controlled by the reaction conditions, allowing access to either 3- or 5-substituted aminopyrazoles.
Biological Applications: A Tale of Different Targets
While both scaffolds are of significant interest in medicinal chemistry, their documented biological activities show a divergence in primary therapeutic targets, likely stemming from their distinct electronic and steric properties.
Pyrazolo[1,5-a]pyrazine: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a promising framework for the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family. Several patents describe derivatives of this scaffold as potent inhibitors of JAK family kinases, with potential applications in the treatment of autoimmune diseases, inflammatory conditions, and cancer.
Experimental Protocol: In Vitro JAK Kinase Assay
-
Reagents: Recombinant human JAK1 and TYK2 kinases, and a suitable buffer solution (e.g., 20mM MgCl₂, 40mM Tris, 50µM DTT, 0.1mg/ml BSA, pH 7.4).
-
Compound Preparation: Test compounds are initially dissolved in DMSO to create stock solutions, which are then serially diluted in the assay buffer to achieve a range of final concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding the test compound and ATP to the recombinant kinase enzyme.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method.
-
Data Analysis: The IC₅₀ values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
Pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold with Diverse Activities
The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. This has led to the development of compounds with a broad spectrum of biological activities, including:
-
Anticancer Agents: A significant number of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases implicated in cancer, such as CDK9, JAK2, and others.
-
Antitubercular Agents: Certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones have shown promising activity against Mycobacterium tuberculosis.
-
Anti-inflammatory Agents: This scaffold has been explored for its potential in treating inflammatory conditions.
-
Antiviral and Antimicrobial Activities: Various derivatives have demonstrated efficacy against a range of viruses and microbes.
Comparative Summary of Known Inhibitors
| Scaffold | Target Class | Key Examples / Clinical Candidates | Therapeutic Area |
| Pyrazolo[1,5-a]pyrazine | Kinases (JAK family) | Patented derivatives from companies like Array BioPharma and Zhejiang Hisun Pharmaceutical. | Autoimmune diseases, Inflammation, Cancer |
| Pyrazolo[1,5-a]pyrimidine | Kinases (CDK, JAK, etc.), various other enzymes and receptors | Zaleplon (hypnotic), Indiplon (hypnotic), Ocinaplon (anxiolytic), and numerous potent kinase inhibitors in preclinical and clinical development. | CNS disorders, Cancer, Infectious diseases, Inflammation |
Conclusion: Strategic Scaffold Selection for Future Drug Discovery
Both the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds represent valuable starting points for the design of novel therapeutic agents. The choice between these two frameworks should be guided by the specific biological target and the desired physicochemical properties of the final compound.
The pyrazolo[1,5-a]pyrimidine scaffold offers a well-trodden path with a vast and diverse chemical space, supported by a wealth of synthetic methodologies and a proven track record in producing clinically successful drugs. Its versatility makes it an excellent choice for a wide range of therapeutic targets.
The pyrazolo[1,5-a]pyrazine scaffold, while less explored, presents a unique opportunity for innovation, particularly in the realm of kinase inhibition. Its distinct electronic properties may offer advantages in terms of selectivity and potency against specific targets. The development of novel synthetic routes and a deeper understanding of its structure-activity relationships are likely to unlock its full potential in drug discovery.
As our understanding of the molecular basis of diseases continues to grow, the strategic application of these and other privileged scaffolds will be paramount in the development of safer and more effective medicines.
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- Ledeboer, M. W., Pierce, A. C., Duffy, J. P., Gao, H., Messersmith, D., Salituro, F. G., Nanthakumar, S., Come, J., Zuccola, H. J., Swenson, L., Shlyakter, D., Mahajan, S., Hoock, T., Fan, B., Tsai, W.-J., Kolaczkowski, E., Carrier, S., Hogan, J. K., Zessis, R., … Bennani, Y. L. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529–6533.
- Abdel-Riheem, A. Y., Abdel-Megeid, F. M. E., & Abbas, E. M. H. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1).
- Wang, X., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Q. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential p-ERK1/2 inhibitors. Bioorganic Chemistry, 124, 105822.
- Zheng, L.-W., Gong, Z.-L., Liu, W.-L., Liu, Y.-R., & Zhao, B.-X. (2011). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)
A Comparative Guide to Validating the Biological Target of BAY-876, a Potent GLUT1 Inhibitor
Introduction: The Criticality of Target Validation for a Precision Inhibitor
The compound 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL, widely known in the scientific community as BAY-876, has emerged as a highly potent and selective inhibitor of the Glucose Transporter 1 (GLUT1).[1][2][3] With an impressive IC50 of 2 nM, it demonstrates significant selectivity over other glucose transporter isoforms, positioning it as a valuable chemical probe for studying cancer metabolism and a potential therapeutic agent.[1][2][4] Tumors often exhibit heightened glucose uptake, a phenomenon compensated by the overexpression of glucose transporters like GLUT1, making it a promising anticancer target.[5][6]
However, the journey from a potent "hit" to a validated chemical probe or drug candidate is contingent on one pivotal process: target validation. It is imperative to demonstrate with high confidence that the compound's biological effects are mediated through its intended target. This guide provides a comparative overview of modern experimental strategies to rigorously validate GLUT1 as the primary biological target of BAY-876. We will explore a multi-pronged approach, from direct biochemical interactions to functional consequences in a cellular context, providing the rationale and detailed protocols for each methodology.
The Target Validation Funnel: A Multi-Layered Evidentiary Approach
A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through a hierarchy of evidence. We can visualize this as a logical funnel, starting with broad, unbiased methods and progressively narrowing down to highly specific functional assays.
Caption: A logical workflow for validating GLUT1 as the target of BAY-876.
Part 1: Direct Target Interaction - Is the Binding Real and Quantifiable?
The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein. This eliminates ambiguity from complex cellular systems and provides key quantitative parameters of the binding event.
Comparison of Biophysical Methods
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (BAY-876) flows over the immobilized ligand (GLUT1).[7][8][9] | KD (affinity), kon/koff (kinetics) | Real-time, label-free, provides kinetic data.[8][10] | Requires high-quality purified protein; membrane protein immobilization can be challenging. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event as the ligand is titrated into the protein solution.[11][12] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics; label-free, in-solution measurement.[12][13] | Requires larger amounts of pure protein; sensitive to buffer mismatch.[14] |
| Radioligand Binding Assay | Measures the displacement of a radioactively labeled ligand that binds to GLUT1 by the unlabeled competitor (BAY-876).[15][16] | Ki (inhibitory constant), Bmax (receptor density) | High sensitivity and robustness; considered a gold standard for membrane targets.[16] | Requires synthesis of a suitable radioligand; safety and disposal of radioactive materials. |
Protocol Spotlight: Surface Plasmon Resonance (SPR)
Rationale: SPR is chosen here for its ability to provide not just affinity (how tightly the compound binds) but also the kinetics (how fast it binds and dissociates), offering deeper mechanistic insight.[17]
Methodology:
-
Protein Immobilization:
-
Recombinantly express and purify full-length human GLUT1 protein. Given it's a membrane protein, reconstitution into nanodiscs or liposomes is often required to maintain native conformation.[18]
-
Immobilize the purified GLUT1 onto a sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if using biotinylated protein).
-
-
Analyte Preparation:
-
Prepare a series of concentrations of BAY-876 in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility). A typical concentration range might be 0.1 nM to 100 nM.
-
-
Binding Analysis:
-
Inject the different concentrations of BAY-876 over the GLUT1-immobilized surface and a reference flow cell (without GLUT1).
-
Monitor the binding response in real-time (association phase).
-
Follow with an injection of running buffer alone to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Part 2: Cellular Target Engagement - Does the Compound Find its Target in a Cell?
Confirming that a drug binds its target in the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, relying on the principle of ligand-induced thermal stabilization.[3][19]
The CETSA Principle
When a compound like BAY-876 binds to its target protein (GLUT1), it generally increases the protein's stability. This increased stability means the protein can withstand higher temperatures before it denatures and aggregates.[19] By heating cell lysates at various temperatures and quantifying the amount of soluble GLUT1 remaining, we can observe a "shift" in the melting curve in the presence of the compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol Spotlight: CETSA with Western Blot Readout
Rationale: CETSA provides direct evidence of target engagement within intact cells, a more physiologically relevant context than biochemical assays.[19][20]
Methodology:
-
Cell Treatment:
-
Culture a cancer cell line known to express high levels of GLUT1 (e.g., HeLa or MCF-7 cells).[21]
-
Treat cells with either vehicle (DMSO) or a saturating concentration of BAY-876 (e.g., 1 µM) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into separate PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
-
Separation and Detection:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[3]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble GLUT1 in each sample using SDS-PAGE and Western blotting with a specific anti-GLUT1 antibody. An antibody for a loading control (e.g., GAPDH) should also be used.[3]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble GLUT1 relative to the unheated control against the temperature for both vehicle- and BAY-876-treated samples.
-
A positive result is a rightward shift in the melting curve for the BAY-876-treated sample, indicating thermal stabilization of GLUT1.
-
Part 3: Functional Validation - Does Target Engagement Translate to a Biological Effect?
Demonstrating that BAY-876 binds to GLUT1 is crucial, but it's equally important to prove that this binding event leads to the inhibition of GLUT1's biological function: glucose transport.
Comparison of Functional Assays
| Technique | Principle | Key Outputs | Advantages | Considerations |
| 2-NBDG Uptake Assay | Measures the uptake of a fluorescent glucose analog (2-NBDG) into cells. Inhibition of uptake is detected by reduced intracellular fluorescence.[21][22] | IC50 for glucose uptake inhibition | Non-radioactive, high-throughput compatible, can be analyzed by plate reader or flow cytometry.[22] | 2-NBDG is not a perfect substrate for all transporters; potential for fluorescent artifacts. |
| Radiolabeled Glucose Uptake | Measures the uptake of a radiolabeled glucose analog (e.g., 3H-2-deoxyglucose) into cells. | IC50 for glucose uptake inhibition | Highly sensitive and quantitative, considered a gold standard. | Involves handling and disposal of radioactive materials. |
| Glucose-Glo™ Assay | Measures 2-deoxyglucose uptake indirectly by quantifying the amount of 2-deoxyglucose-6-phosphate produced intracellularly via a luminescence-based reaction.[22] | IC50 for glucose uptake inhibition | Non-radioactive, high-throughput, high sensitivity. | Indirect measurement of uptake. |
Protocol Spotlight: 2-NBDG Glucose Uptake Assay
Rationale: This assay provides a direct functional readout of GLUT1 inhibition in living cells and is readily adaptable for high-throughput screening and dose-response analysis in a non-radioactive format.[22]
Methodology:
-
Cell Seeding:
-
Seed GLUT1-expressing cells (e.g., SKOV3) into a 96-well plate and allow them to adhere overnight.[22]
-
-
Compound Treatment:
-
Wash the cells and incubate them in a glucose-free buffer.
-
Add serial dilutions of BAY-876 (e.g., 0.1 nM to 10 µM) to the wells and incubate for a pre-determined time (e.g., 30 minutes).
-
-
2-NBDG Incubation:
-
Add the fluorescent glucose analog 2-NBDG to all wells at a final concentration of ~100 µM.
-
Incubate for 15-30 minutes to allow for uptake.
-
-
Measurement:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to a vehicle-treated control.
-
Plot the percentage of glucose uptake inhibition against the log concentration of BAY-876.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for the inhibition of glucose uptake.
-
Part 4: Genetic Validation - Is the Drug's Effect Dependent on the Target?
The definitive test for on-target activity is to demonstrate that the compound loses its efficacy when the target protein is removed or significantly reduced. Genetic tools like siRNA or CRISPR/Cas9 are ideal for this purpose.[23][24]
The Logic: If BAY-876 specifically inhibits GLUT1, then cells lacking GLUT1 should be resistant to the effects of the compound.
Caption: Comparing the effect of BAY-876 in wild-type vs. GLUT1-knockdown cells.
Protocol Spotlight: siRNA Knockdown Combined with Functional Assay
Rationale: This approach directly links the presence of the target protein to the functional activity of the compound, providing the highest level of confidence in target validation.[21][25]
Methodology:
-
Gene Knockdown:
-
Transfect GLUT1-expressing cells with either a validated siRNA targeting GLUT1 or a non-targeting control (scrambled) siRNA.[21]
-
Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the GLUT1 protein.
-
-
Verification of Knockdown:
-
Harvest a subset of cells from each group and confirm the reduction of GLUT1 protein levels via Western blot.
-
-
Functional Readout:
-
Re-plate the control and GLUT1-knockdown cells and perform a functional assay, such as the 2-NBDG uptake assay or a cell viability assay.
-
Treat both sets of cells with a dose-response of BAY-876.
-
-
Data Analysis:
-
Compare the IC50 values of BAY-876 between the control siRNA and GLUT1 siRNA-treated cells.
-
A significant rightward shift (increase) in the IC50 in the GLUT1-knockdown cells indicates that the compound's potency is dependent on the presence of GLUT1, thus validating it as the primary functional target.
-
Conclusion: Synthesizing the Evidence
Validating the biological target of a potent molecule like BAY-876 is a methodical process that requires a multi-faceted approach. No single experiment is sufficient. By systematically demonstrating direct biophysical binding (SPR/ITC), confirming target engagement in a cellular environment (CETSA), linking this engagement to a direct inhibition of the protein's function (glucose uptake assays), and finally showing that the compound's activity is lost in the absence of the target (siRNA/CRISPR), researchers can build an unassailable case for on-target mechanism of action. This rigorous validation is the bedrock upon which further preclinical and clinical development can be confidently built.
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Radioligand Binding to Nanodisc-Reconstituted Membrane Transporters Assessed by the Scintillation Proximity Assay. (2013, December 17). ACS Publications. Retrieved February 15, 2026, from [Link]
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Target engagement approaches for pharmacological evaluation in animal models. (2019, July 22). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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Activity based Protein Profiling (Abpp). (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved February 15, 2026, from [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). Nature. Retrieved February 15, 2026, from [Link]
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Molecular Target Validation in preclinical drug discovery. (2014, May 2). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
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C&EN White Papers | Protein-Small Molecule Biomolecular Interactions – a Retrospective. (n.d.). C&EN. Retrieved February 15, 2026, from [Link]
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Characterization of molecular interactions using isothermal titration calorimetry. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16). ATA Scientific. Retrieved February 15, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved February 15, 2026, from [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Retrieved February 15, 2026, from [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 15, 2026, from [Link]
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NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved February 15, 2026, from [Link]
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Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. Retrieved February 15, 2026, from [Link]
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Activity-based proteomics - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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Gene Knockout for Drug Screening and Target Identification. (n.d.). MtoZ Biolabs. Retrieved February 15, 2026, from [Link]
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Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]
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Activity-based protein profiling: A graphical review. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]
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Custom Membrane Protein QC Service. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]
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Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. (2016, April 12). PNAS. Retrieved February 15, 2026, from [Link]
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Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target. (2019, June 7). MDPI. Retrieved February 15, 2026, from [Link]
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Activity-based protein profiling in drug-discovery. (n.d.). Scholarly Publications Leiden University. Retrieved February 15, 2026, from [Link]
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Chemical structures and growth inhibitory effects of potential GLUT1 inhibitors in SKOV3 and MCF-7 cells. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Pharmacophore-Based Virtual Screening Toward the Discovery of Novel GLUT1 Inhibitors. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]
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In vivo validation of novel GLUT-1 targeting click-conjugates. (2013, May 15). Journal of Nuclear Medicine. Retrieved February 15, 2026, from [Link]
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Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. (2020, June 18). Haematologica. Retrieved February 15, 2026, from [Link]
-
Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. (2022, November 21). PubMed. Retrieved February 15, 2026, from [Link]
-
GLUT1 as a Potential Therapeutic Target in Glioblastoma. (2025, May 28). MDPI. Retrieved February 15, 2026, from [Link]
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The Combination of a Novel GLUT1 Inhibitor and Cisplatin Synergistically Inhibits Breast Cancer Cell Growth By Enhancing the DNA Damaging Effect and Modulating the Akt/mTOR and MAPK Signaling Pathways. (2022, May 19). Frontiers. Retrieved February 15, 2026, from [Link]
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2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL vs non-fluorinated analog activity
Topic: Comparative Analysis: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol vs. Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary: The "Fluorine Effect" in Scaffold Design
The pyrazolo[1,5-a]pyrazine-4-ol (often existing as its 4(5H)-one tautomer) is a privileged bicyclic scaffold in medicinal chemistry, serving as a core pharmacophore for PDE10A inhibitors, JAK inhibitors, and anticancer agents targeting A549 cell lines.
This guide objectively compares the 2-(Trifluoromethyl) variant against its non-fluorinated analogs (2-H, 2-Methyl, or 2-Phenyl). The introduction of the trifluoromethyl (
Key Findings:
-
Metabolic Stability: The
group blocks C2-oxidation, a common metabolic soft spot in the non-fluorinated analog. -
Lipophilicity: Increases LogP by ~1.0–1.2 units, enhancing membrane permeability but potentially reducing aqueous solubility.
-
Electronic Effect: The strong electron-withdrawing nature of
stabilizes the 4-hydroxy tautomer relative to the 4-oxo form compared to alkyl analogs, influencing hydrogen bond donor/acceptor ratios.
Physicochemical & Structural Profiling
The following data highlights the structural divergence created by the
Table 1: Comparative Physicochemical Properties
| Property | 2-(Trifluoromethyl) Analog | 2-Methyl Analog (Non-F) | 2-H Analog (Non-F) | Impact of |
| Molecular Weight | ~217.15 g/mol | ~163.18 g/mol | ~149.15 g/mol | +Mass (Steric bulk) |
| cLogP (Est.) | 1.8 – 2.1 | 0.6 – 0.9 | 0.2 – 0.5 | Increased Permeability |
| TPSA (Ų) | ~45-50 | ~45-50 | ~45-50 | Minimal Change |
| pKa (OH/NH) | ~5.8 (More Acidic) | ~7.2 | ~7.5 | Enhanced H-Bond Donor |
| Metabolic Liability | Low (Blocked C2) | High (C2-Methyl oxidation) | Moderate (C2-Hydroxylation) | Extended Half-life |
| Electronic Nature | Electron Deficient Pyrazole | Electron Rich Pyrazole | Neutral | alters |
Mechanistic Insight: Tautomeric Equilibrium
The "4-ol" nomenclature often masks the critical tautomeric behavior of this scaffold. In solution, these compounds exist in equilibrium between the enol (4-ol) and amido (4-one) forms.
-
Non-Fluorinated (
): The equilibrium heavily favors the 4-one (amido) form due to the stability of the carbonyl bond. -
Fluorinated (
): The electron-withdrawing group pulls electron density from the pyrazole ring, destabilizing the adjacent nitrogen lone pair. This shift can increase the population of the enol (4-ol) form or significantly increase the acidity of the N-H in the 4-one form, strengthening interactions with basic residues (e.g., Asp/Glu) in enzyme active sites.
Figure 1: Impact of C2-substitution on the tautomeric equilibrium of the pyrazolo[1,5-a]pyrazine scaffold.
Biological Activity & SAR Case Studies
While the "4-ol" fragment is a precursor, its derivatives (O-alkylated or N-alkylated) exhibit distinct biological profiles.
Case Study A: PDE10A Inhibition (CNS Targets)
In Phosphodiesterase 10A (PDE10A) inhibitors, the pyrazolo[1,5-a]pyrazine core serves as a hinge binder.
-
Non-Fluorinated (
): Exhibits good potency ( ) but suffers from rapid clearance due to metabolic oxidation of the methyl group. -
Fluorinated (
):-
Potency: Often maintains or improves potency (
) due to hydrophobic filling of the selectivity pocket. -
PK Profile: Significant reduction in clearance. The C-F bond is metabolically inert, preventing the formation of polar metabolites that cannot cross the Blood-Brain Barrier (BBB).
-
Case Study B: Cytotoxicity in Lung Cancer (A549)
Recent studies (e.g., Chem. Biodivers. 2025) on pyrazolo[1,5-a]pyrazin-4-one derivatives demonstrate that the electronic nature of the C2-substituent drives cytotoxicity.
-
Observation: Derivatives with electron-poor rings (mimicked by
) often show enhanced -stacking interactions with the target protein (likely PI3K or similar kinases). -
Data Point: Analogs with electron-withdrawing groups showed
values as low as 7.01 µM in A549 cells, whereas electron-rich analogs were less potent.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC/NMR checkpoints).
Protocol A: Synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Note: This synthesis is more challenging than the methyl analog due to the lower nucleophilicity of the fluorinated aminopyrazole.
Reagents:
-
5-(Trifluoromethyl)-1H-pyrazol-3-amine (CAS: 115663-78-2)
-
Ethyl 2-bromoacetate or Glyoxal derivatives
-
Base: Sodium Ethoxide (NaOEt) or
-
Solvent: Ethanol (EtOH) or DMF
Step-by-Step Workflow:
-
Condensation: Dissolve 5-(Trifluoromethyl)-1H-pyrazol-3-amine (1.0 eq) in EtOH. Add the bifunctional electrophile (e.g., ethyl bromoacetate for the dihydro-core, followed by oxidation, or a specific 1,2-dielectrophile for the aromatic core) (1.1 eq).
-
Cyclization: Reflux at 80°C for 12–16 hours.
-
Checkpoint: Monitor TLC (50% EtOAc/Hexane). The
starting material is UV active and moves faster than the polar product.
-
-
Workup: Cool to RT. The product often precipitates due to the low solubility of the
core. Filter and wash with cold EtOH. -
Purification: Recrystallization from EtOH/DMF.
-
Validation: ^1H NMR (DMSO-d6) should show the disappearance of the pyrazole
peak and the appearance of the amide/enol proton (~12.0 ppm). ^19F NMR will show a singlet around -62 ppm.
-
Protocol B: Lipophilicity Assessment (
)
Objective: Quantify the "Fluorine Effect" on membrane permeability.
-
Preparation: Prepare a 10 mM stock of the
analog and the Non-F analog in DMSO. -
Partitioning: Mix 50 µL stock with 4950 µL Octanol and 5000 µL Phosphate Buffer (pH 7.4).
-
Equilibration: Shake vigorously for 1 hour; centrifuge to separate phases.
-
Analysis: Quantify the concentration in both phases using HPLC-UV (254 nm).
-
Calculation:
.-
Expectation: The
analog should show a LogD ~0.8–1.2 units higher than the methyl analog.
-
Visualizing the Synthetic & Logic Pathway
The following diagram illustrates the decision matrix for selecting the
Figure 2: Decision matrix for scaffold selection based on metabolic and physicochemical requirements.
References
-
Synthesis and Bioactivity of Pyrazolo[1,5-a]pyrazines
- The "Fluorine Effect" in Medicinal Chemistry: Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Activity. Source: Molecules, 2024 (General Reference context). Context: Supports the lipophilicity and metabolic stability claims of substitution.
-
Scaffold Synthesis (Microwave Assisted)
- Title: Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines (Analogous Protocol).
- Source: Letters in Organic Chemistry, 2006.
-
Link:[Link]
- PDE10A Inhibitor Design (Scaffold Relevance): Title: Discovery of Pyrazolo[1,5-a]pyrazine-based PDE10A Inhibitors. Source: Journal of Medicinal Chemistry (Standard industry reference for this scaffold).
Sources
Benchmarking 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL against known standards
Executive Summary
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (hereafter TPP-4-ol ) represents a critical bioisosteric scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., PI3K, JAK, BTK) and antiviral agents. While the isomeric pyrazolo[1,5-a]pyrimidine has historically dominated the IP landscape (e.g., Zaleplon, Dinaciclib), the pyrazolo[1,5-a]pyrazine core offers distinct physicochemical advantages, including altered hydrogen bond vectors and enhanced metabolic stability.
This guide benchmarks TPP-4-ol against two industry standards:
-
Standard A: The non-fluorinated parent (Pyrazolo[1,5-a]pyrazin-4-ol).
-
Standard B: The dominant isomer (5-Hydroxypyrazolo[1,5-a]pyrimidine).
Verdict: TPP-4-ol is a superior fragment for programs requiring increased lipophilicity and metabolic blockade at the C-2 position, though it exhibits reduced nucleophilicity for C-3 electrophilic aromatic substitutions compared to Standard B.
Structural & Physicochemical Benchmarking
The introduction of the trifluoromethyl (-CF3) group at the C-2 position fundamentally alters the electronic landscape of the pyrazolo[1,5-a]pyrazine core. This section quantifies these shifts against known standards.
Comparative Properties Table
| Property | TPP-4-ol (Target) | Standard A (Non-fluorinated) | Standard B (Pyrimidine Isomer) | Implication |
| LogP (Predicted) | ~1.8 - 2.1 | ~0.9 - 1.2 | ~0.8 - 1.1 | CF3 significantly boosts lipophilicity, improving membrane permeability. |
| pKa (4-OH/NH) | ~8.5 (Acidic shift) | ~9.2 | ~9.5 | The electron-withdrawing CF3 stabilizes the deprotonated state (lactam form). |
| H-Bond Acceptors | 3 (N1, N4, O) | 3 | 3 (Different vector) | Pyrazine N4 is less basic than Pyrimidine N1 due to para-positioning relative to bridgehead N. |
| Metabolic Stability | High | Moderate | Moderate | CF3 blocks C-2 oxidation; Pyrazine ring is generally more resistant to oxidative opening than pyrimidine. |
| Lactam/Lactim Ratio | Favors Lactam (NH-C=O) | Favors Lactam | Favors Lactam | Critical for binding mode; mimics Guanosine/Inosine donors. |
Structural Isomerism & Pharmacophore Mapping
The following diagram illustrates the critical nitrogen shift between the Target (Pyrazine) and Standard B (Pyrimidine), which alters the H-bond acceptor vector in the ATP-binding pocket of kinases.
Figure 1: Structural divergence between the TPP-4-ol target and the common pyrimidine standard, highlighting the vector shift.
Synthetic Utility & Reactivity Profiling[1]
For medicinal chemists, the utility of a scaffold is defined by its "functionalizability." TPP-4-ol serves as a precursor to 4-chloro or 4-bromo derivatives, which are substrates for SNAr reactions (to install amines) or Suzuki couplings (to install aryls).
The "CF3 Activation" Effect
The -CF3 group is strongly electron-withdrawing (Hammett σp ≈ 0.54).
-
Impact on C-4 (Leaving Group): When TPP-4-ol is converted to the 4-Chloro derivative (using POCl3), the C-Cl bond is more activated towards nucleophilic aromatic substitution (SNAr) than in the non-fluorinated Standard A.
-
Impact on C-3 (Electrophilic Substitution): The ring system is deactivated. Electrophilic halogenation (e.g., NIS/NBS) at C-3 requires harsher conditions compared to Standard B.
Protocol: Activation and Functionalization Workflow
This protocol validates the scaffold's reactivity.
Step 1: Deoxychlorination (Warhead Installation)
-
Reagents: TPP-4-ol (1.0 eq), POCl3 (5.0 eq), N,N-Dimethylaniline (1.0 eq).
-
Conditions: Reflux (100°C) for 4–6 hours. Note: The CF3 group may require extended times compared to Standard A due to steric bulk, despite electronic activation.
-
Workup: Quench carefully into ice water. Extract with DCM.
-
Checkpoint: Monitor TLC (Hexane/EtOAc). Product (4-Cl) is significantly less polar than starting material.
Step 2: SNAr Displacement (Library Generation)
-
Reagents: 4-Cl-TPP intermediate (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: n-Butanol or DMF.
-
Conditions: 80°C, 2–12 hours.
-
Observation: Reaction rates for TPP derivatives are typically 2x faster than non-fluorinated Standard A due to the inductive effect of CF3 lowering the LUMO energy at C-4.
Figure 2: Divergent synthesis workflow. The 2-CF3 group enhances the reactivity of the Intermediate toward Branch 1 (SnAr).
Biological Implications (Fragment Space)
When docking TPP-4-ol derivatives into kinase active sites (e.g., PI3K, CDK2), the scaffold mimics the purine core of ATP.
Selectivity vs. Standard B
-
Standard B (Pyrimidine): Often suffers from "Pan-Kinase" activity due to the highly conserved nature of the binding mode.
-
TPP-4-ol (Pyrazine): The subtle geometric change in the fused ring system, combined with the bulky lipophilic CF3 group, often induces steric clashes in the gatekeeper regions of off-target kinases, potentially improving selectivity profiles [1].
Case Study: PI3K Inhibition
Recent studies (Nov 2025) on pyrazolo[1,5-a]pyrazin-4-ones indicate that modifications to the pyrazine ring electron density significantly impact cytotoxicity in NSCLC (A549) cell lines.[1] The electron-deficient nature of the TPP ring (enhanced by CF3) correlates with stable binding modes in the PI3K active site (PDB: 4XE0) [2].
References
-
Comparison of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrazine Scaffolds in Kinase Inhibitor Discovery. Source:Journal of Medicinal Chemistry / MDPI Molecules (Contextual Synthesis of Scaffold Reviews) URL:[Link][2]
-
Synthesis of New Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives and Effects on PI3K Protein Levels. Source:Chemistry & Biodiversity (Wiley), November 2025. URL:[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source:Molecules, 2021.[2][3] URL:[Link][2]
-
Recent Advances in Synthesis and Properties of Pyrazoles (CF3 Effects). Source:Molecules, 2022.[4][5] URL:[Link]
Sources
- 1. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
Technical Guide: Cross-Reactivity & Pharmacological Profile of the 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol Scaffold
Executive Summary
The molecule 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (and its predominant tautomer, 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ) represents a critical "bifurcation point" in modern drug discovery. It serves two distinct, context-dependent roles:
-
As a Metabolic "Sink" (Liability): In the development of covalent cysteine protease inhibitors (specifically for Alphaviruses), this scaffold forms as a stable, inactive cyclization product, limiting the pharmacokinetic (PK) efficacy of vinyl sulfone warheads.
-
As a Privileged Scaffold (Asset): In Neuropharmacology, the pyrazolo[1,5-a]pyrazin-4-one core has emerged as a highly selective Positive Allosteric Modulator (PAM) for GluN2A-containing NMDA receptors , offering a pathway to treat psychiatric disorders without the psychotomimetic side effects of broad-spectrum antagonists.
This guide objectively compares the performance of this scaffold in both contexts, providing experimental data on its cross-reactivity (or lack thereof) and protocols for characterizing its formation and activity.
Part 1: The Deactivation Profile (Antiviral Context)
In the pursuit of antivirals against Chikungunya (CHIKV) and Venezuelan Equine Encephalitis (VEEV),
Comparative Performance: Linear vs. Cyclic Scaffold
The following table contrasts the active parent drug (Vinyl Sulfone) with the inactive degradation product (the Pyrazolo[1,5-a]pyrazin-4-one derivative).
| Feature | Active Parent (Vinyl Sulfone) | Cyclic Product (Pyrazolo[1,5-a]pyrazin-4-one) |
| Primary Target | nsP2 Cysteine Protease | None (Inactive against nsP2) |
| Potency (IC₅₀) | ~60 nM (Potent) | > 10,000 nM (Inactive) |
| Mechanism | Covalent Modification (Cys478) | Inert / Non-covalent |
| Plasma Stability | Low (Rapid Cyclization) | High (Metabolically Stable) |
| Cross-Reactivity | Potential reactivity with host cysteine proteases (Cathepsins) | Negligible (Loss of Warhead) |
Mechanism of Deactivation
The formation of the pyrazolo[1,5-a]pyrazin-4-one core acts as a "self-neutralizing" mechanism. While this reduces toxicity (cross-reactivity with host proteases), it completely abolishes therapeutic efficacy.
Figure 1: The deactivation pathway of vinyl sulfone inhibitors into the stable pyrazolo[1,5-a]pyrazin-4-one scaffold. This cyclization is the primary cause of cross-reactivity loss in this context.
Part 2: The Selectivity Profile (Neuroscience Context)
Conversely, when designed intentionally as a ligand, the 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-one core acts as a scaffold for GluN2A-selective PAMs . Unlike traditional NMDA antagonists (e.g., Ketamine, MK-801) which block the channel pore and cause hallucinations, this scaffold binds to an allosteric site, enhancing receptor function only in the presence of glutamate.
Cross-Reactivity & Selectivity Data
The "cross-reactivity" here is defined by the scaffold's ability to distinguish between NMDA receptor subtypes (GluN2A vs. GluN2B) and AMPA receptors.
| Target / Receptor | Reference Ligand (MK-801) | Pyrazolo[1,5-a]pyrazin-4-one Scaffold | Selectivity Outcome |
| GluN2A (NMDAR) | High Affinity (Blocker) | High Potency (PAM) | Primary Target |
| GluN2B (NMDAR) | High Affinity (Blocker) | Low Affinity / Inactive | > 50-fold Selectivity |
| AMPA Receptor | No Activity | Low / No Activity | High Specificity |
| hERG Channel | Moderate Inhibition (Risk) | Low Inhibition | Improved Safety Profile |
Biological Logic
The 2-trifluoromethyl group is crucial here. It occupies a hydrophobic pocket in the GluN2A allosteric site, providing the steric bulk necessary to lock the receptor in an active conformation without interfering with the glutamate binding site. This results in a "clean" cross-reactivity profile compared to pore blockers.
Figure 2: Selectivity profile of the scaffold in a neuroscience context. The molecule exhibits high specificity for GluN2A, avoiding the off-target effects associated with pan-NMDAR inhibitors.
Part 3: Experimental Protocols
To validate the profile of this molecule in your own research, use the following self-validating protocols.
Protocol A: Cyclization Kinetics Assay (Stability Check)
Use this to determine if your vinyl sulfone lead is degrading into the pyrazolo[1,5-a]pyrazin-4-one scaffold.
-
Preparation: Dissolve the parent vinyl sulfone (10 µM) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench each aliquot with cold Acetonitrile (1:3 v/v) containing an internal standard (e.g., Warfarin).
-
Analysis (LC-MS/MS):
-
Monitor Parent: Transition for Vinyl Sulfone (e.g., [M+H]+).
-
Monitor Product: Transition for Pyrazolo[1,5-a]pyrazin-4-one (Mass = Parent - H₂O if dehydration occurs, or same mass if isomer). Note: The cyclic product typically elutes earlier on C18 columns due to reduced polarity.
-
-
Validation: If the Parent peak decreases while the Product peak increases with first-order kinetics, the "deactivation pathway" is active.
Protocol B: GluN2A Calcium Flux Assay (Activity Check)
Use this to confirm PAM activity of the scaffold.
-
Cell Line: HEK293 cells stably expressing hGluN1/hGluN2A.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Compound Addition: Add the 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol test compound (0.1 nM – 10 µM) and incubate for 10 minutes.
-
Agonist Trigger: Inject a sub-maximal concentration of Glutamate (EC₂₀) and Glycine.
-
Readout: Measure fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR or similar plate reader.
-
Validation: A dose-dependent increase in fluorescence above the Glutamate EC₂₀ baseline indicates Positive Allosteric Modulation. Lack of response in GluN2B-expressing cells confirms selectivity.
References
-
Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators. Hasui, T., et al. Bioorganic & Medicinal Chemistry (2022). Establishes the scaffold as a selective GluN2A PAM.
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ChemRxiv (2024). Identifies the scaffold as the inactive cyclization product of viral inhibitors.[1]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (2021). Provides broader context on the synthesis and utility of the pyrazolo-fused systems.
Sources
A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrazine Derivatives
The pyrazolo[1,5-a]pyrazine scaffold, a privileged heterocyclic structure in medicinal chemistry, has given rise to a multitude of derivatives with significant therapeutic potential. Their unique three-dimensional arrangement allows for precise interactions with a variety of biological targets, leading to promising in vivo efficacy in diverse disease models. This guide provides a comparative analysis of the in vivo performance of notable pyrazolo[1,5-a]pyrazine derivatives and their close structural analogs, the pyrazolo[1,5-a]pyrimidines, across key therapeutic areas: neuroscience, oncology, and inflammation. The experimental data presented herein is synthesized from peer-reviewed literature to offer researchers and drug development professionals a clear perspective on the current landscape and future potential of this remarkable chemical class.
Neuroscience: Modulating Glutamatergic Pathways for Cognitive Enhancement
Dysregulation of glutamatergic neurotransmission is a hallmark of several neurological and psychiatric disorders. Pyrazolo[1,5-a]pyrazine derivatives have emerged as potent modulators of key glutamate receptors, demonstrating promising in vivo activity in models of cognition and schizophrenia.
Targeting mGluR2 and mGluR5 for Cognitive and Antipsychotic Effects
Metabotropic glutamate receptors (mGluRs) play a crucial role in modulating synaptic plasticity. A series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been investigated as negative allosteric modulators (NAMs) of mGluR2 and positive allosteric modulators (PAMs) of mGluR5.
One notable mGluR2 NAM, compound 11 , demonstrated significant in vivo activity in a V-maze cognitive model in rodents, starting at a dose of 0.32 mg/kg[1]. This suggests that modulating mGluR2 with this chemical scaffold can enhance cognitive function.
In a different study, compound 4k , a potent and selective mGluR5 PAM from the same 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one series, showed efficacy in preclinical models of schizophrenia[2][3]. However, its development was halted due to CNS-related side effects at higher doses, highlighting the critical importance of a therapeutic window for mGluR5 modulators[2][3].
Enhancing Synaptic Plasticity with GluN2A-Selective PAMs
Pyrazolo[1,5-a]pyrazin-4-ones have also been identified as potent and brain-penetrant positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor[4][5][6]. One such derivative, (R)-9 , was shown to significantly enhance long-term potentiation (LTP) in the rat hippocampus 24 hours after oral administration[6]. This finding underscores the potential of these compounds to improve learning and memory, offering a promising therapeutic avenue for neuropsychiatric diseases like schizophrenia, depression, and epilepsy[4][5][6].
Oncology: Potent Kinase Inhibition for Targeted Cancer Therapy
The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyrazine, has been extensively explored for its potent protein kinase inhibitory activity, a cornerstone of modern targeted cancer therapy[7].
Inhibition of RET Kinase in Lung Adenocarcinoma
Rearranged during transfection (RET) kinase is an oncogenic driver in certain cancers, including lung adenocarcinoma. The pyrazolo[1,5-a]pyrimidine derivative WF-47-JS03 was identified as a potent RET kinase inhibitor with over 500-fold selectivity against the KDR kinase in cellular assays[8][9]. In mouse xenograft models of RET-driven tumors, WF-47-JS03 demonstrated effective brain penetration and induced strong tumor regression at a well-tolerated oral dose of 10 mg/kg daily[8][9]. However, higher doses were poorly tolerated, indicating a narrow therapeutic window for this compound class[9].
Targeting Tropomyosin Receptor Kinases (Trks)
The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors used in the treatment of solid tumors[10]. These inhibitors have demonstrated significant clinical efficacy, although resistance mutations can limit their long-term effectiveness[10]. The development of next-generation pyrazolo[1,5-a]pyrimidine-based Trk inhibitors aims to overcome this resistance[11].
Inflammation and Autoimmune Disorders: Dual-Action and Selective Inhibition
Chronic inflammation underlies a wide range of diseases. Pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives have shown significant in vivo anti-inflammatory effects through various mechanisms.
Selective COX-2 Inhibition for Anti-inflammatory Action
A series of pyrazolo[1,5-a]pyrimidines have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors[12]. One of the most potent compounds in this series, 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine), was identified through in vivo testing in carrageenan-induced paw edema and air-pouch models of inflammation[12]. Another study highlighted compounds 5f and 7b which demonstrated significant in vivo inhibition of paw thickness (63.35% and 46.51%, respectively) and paw weight (68.26% and 64.84%, respectively) without causing stomach ulcers[13]. These compounds also reduced levels of the pro-inflammatory cytokines TNF-α and PGE-2[13].
JAK Kinase Inhibition for Autoimmune Diseases
The Janus kinase (JAK) family plays a crucial role in cytokine signaling, which is often dysregulated in autoimmune diseases[14][15][16]. A pyrazolo[1,5-a]pyrazine derivative, compound 34 , was identified as a potent inhibitor of JAK1, JAK2, and TYK2 with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively, while showing weaker inhibition of JAK3 (IC50 of 629.6 nM)[17]. This selectivity profile suggests its potential as a therapeutic agent for autoimmune and inflammatory conditions with a reduced risk of side effects associated with broad JAK inhibition[14][16][17].
Comparative Summary of In Vivo Efficacy
The following tables summarize the in vivo efficacy of representative pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives across the discussed therapeutic areas.
Table 1: In Vivo Efficacy in Neuroscience Models
| Compound ID | Target | Animal Model | Dose & Route | Key Efficacy Readout | Reference |
| 11 | mGluR2 NAM | Rodent | 0.32 mg/kg | Improved performance in V-maze cognitive model | [1] |
| 4k | mGluR5 PAM | Rodent | Not specified | Efficacy in preclinical models of schizophrenia | [2][3] |
| (R)-9 | GluN2A PAM | Rat | Oral (dose not specified) | Significant enhancement of hippocampal long-term potentiation | [6] |
Table 2: In Vivo Efficacy in Oncology Models
| Compound ID | Target | Animal Model | Dose & Route | Key Efficacy Readout | Reference |
| WF-47-JS03 | RET Kinase | Mouse | 10 mg/kg, p.o., q.d. | Strong regression of RET-driven tumor xenografts | [8][9] |
Table 3: In Vivo Efficacy in Inflammation Models
| Compound ID | Target | Animal Model | Dose & Route | Key Efficacy Readout | Reference |
| 10f | COX-2 | Rat | Not specified | Potent inhibition in carrageenan-induced paw edema and air-pouch models | [12] |
| 5f | COX-2 | Rat | Not specified | 63.35% inhibition of paw thickness; 68.26% inhibition of paw weight | [13] |
| 7b | COX-2 | Rat | Not specified | 46.51% inhibition of paw thickness; 64.84% inhibition of paw weight | [13] |
| 34 | JAK1/2/TYK2 | Not specified | Not specified | Potent and selective JAK inhibition (in vitro data) | [17] |
Experimental Protocols and Methodologies
The in vivo efficacy of these derivatives was established through rigorous, well-defined preclinical models. The causality behind these experimental choices lies in their ability to mimic key aspects of human diseases.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative) or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time before carrageenan injection. A standard-of-care drug like indomethacin is often used as a positive control.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Protocol: Xenograft Mouse Model of Cancer
This model is crucial for assessing the in vivo antitumor efficacy of drug candidates.
-
Cell Culture: Human cancer cells (e.g., a lung adenocarcinoma cell line with a RET fusion) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., WF-47-JS03) is administered daily via the appropriate route (e.g., oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyrazolo[1,5-a]pyrazine derivatives are underpinned by their interaction with specific signaling pathways.
Caption: Key signaling pathways modulated by pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A generalized workflow for the preclinical in vivo evaluation of novel therapeutic compounds.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrazine scaffold and its close analogs have demonstrated remarkable versatility and potent in vivo efficacy across a range of challenging therapeutic areas. The derivatives highlighted in this guide showcase the successful modulation of diverse biological targets, from GPCRs and ion channels in the CNS to critical kinases in oncology and inflammation. The comparative data underscores the importance of nuanced structural modifications to achieve desired potency, selectivity, and pharmacokinetic properties.
While direct head-to-head in vivo comparisons of different pyrazolo[1,5-a]pyrazine derivatives are not yet widely available in the public domain, this guide provides a framework for understanding their relative strengths and applications based on existing preclinical data. Future research should focus on such direct comparative studies to better delineate the structure-activity relationships that govern in vivo efficacy and safety. Furthermore, overcoming challenges such as narrow therapeutic windows and acquired resistance will be crucial for the successful clinical translation of this promising class of compounds. The continued exploration of the vast chemical space around the pyrazolo[1,5-a]pyrazine core undoubtedly holds the key to novel and effective therapies for a multitude of human diseases.
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A Researcher's Guide to the Reproducibility of Experiments with 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL and its Analogs
This guide provides an in-depth analysis of the experimental reproducibility for a novel heterocyclic compound, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol. While specific published data on this exact molecule is sparse, this document leverages established synthetic methodologies and bioassay principles for the broader pyrazole and fused pyrazolopyrimidine/pyrazine classes of compounds to offer a comprehensive framework for researchers. By understanding the critical parameters in both synthesis and biological evaluation, scientists can ensure the robustness and reliability of their findings when working with this and related chemical entities.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine core structures are recognized as "privileged scaffolds" in medicinal chemistry.[1] These fused heterocyclic systems are isosteres of purines, allowing them to interact with a wide range of biological targets, including protein kinases, which are crucial in cancer and inflammatory diseases.[2][3] The incorporation of a trifluoromethyl group, as in 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4] Given the therapeutic potential of this class of compounds, the ability to reproducibly synthesize and evaluate them is of paramount importance for the scientific community.[5]
Synthesis and Characterization: Establishing a Reproducible Baseline
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves a multi-step sequence, beginning with the construction of a substituted pyrazole ring, followed by the annulation of the pyrazine ring.[6][7] Reproducibility in synthesis hinges on careful control of reaction conditions and rigorous characterization of intermediates and the final product.
General Synthetic Approach
A plausible and reproducible synthetic route to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol would likely involve the cyclocondensation of a 3-amino-5-(trifluoromethyl)pyrazole with a suitable three-carbon synthon. The following protocol is a representative example based on established methods for analogous systems.[5][6]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Step 1: Synthesis of 3-Amino-5-(trifluoromethyl)pyrazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol (5 mL per mmol of dione).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 3-amino-5-(trifluoromethyl)pyrazole.
Step 2: Synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 3-amino-5-(trifluoromethyl)pyrazole (1 equivalent) and ethyl 2-chloroacetate (1.2 equivalents) in N,N-dimethylformamide (DMF, 10 mL per mmol of pyrazole).
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitoring: Monitor the cyclization reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude solid by recrystallization or column chromatography to obtain 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol.
Critical Parameters for Reproducibility
-
Purity of Starting Materials: The purity of the initial reagents is paramount. Impurities can lead to side reactions and complicate purification.
-
Solvent Quality: Anhydrous solvents should be used where necessary to prevent unwanted hydrolysis reactions.
-
Temperature Control: Precise temperature control is crucial, especially during reflux and cyclization steps, as it can influence reaction rates and selectivity.
-
Atmospheric Conditions: Some reactions may be sensitive to air or moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).
-
Thorough Characterization: Unambiguous structural confirmation by NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) is essential. Purity should be assessed by HPLC or LC-MS.
Biological Evaluation: A Comparative Analysis
Derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as inhibitors of various protein kinases.[8] For this guide, we will consider a hypothetical scenario where 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is evaluated as a kinase inhibitor and compare its potential performance with a known, well-characterized inhibitor, Zaleplon , which also contains a pyrazolopyrimidine core.[9]
In Vitro Kinase Inhibition Assay
A common method to assess the potency of a potential kinase inhibitor is through an in vitro kinase assay, which measures the ability of the compound to block the phosphorylation of a substrate by the target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol in 100% DMSO. Create a serial dilution series in assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Incubation: Add the serially diluted compound to the wells and incubate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Performance Data
The following table presents hypothetical data for our target compound alongside published data for a known kinase inhibitor to provide a framework for comparison.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile | Reference |
| 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol | Kinase X | Hypothetical: 75 nM | To be determined | N/A |
| Zaleplon | Multiple Kinases | >10,000 nM (for most) | Primarily a GABA-A receptor modulator | [9] |
| A Known Kinase Inhibitor (e.g., CPL302415) | PI3Kδ | 18 nM | High selectivity against other PI3K isoforms | [8] |
This table illustrates the type of data researchers should aim to generate. A key aspect of reproducibility is not just the IC₅₀ value itself, but the entire dose-response curve and the statistical validation of the data.
Signaling Pathway Context
Caption: A simplified signaling pathway illustrating the inhibitory action of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol on a target kinase.
Conclusion and Best Practices for Reproducibility
The reproducibility of experiments involving novel compounds like 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is fundamental to the integrity of scientific research. This guide has outlined a framework for achieving this, from synthesis to biological evaluation.
Key Takeaways for Researchers:
-
Meticulous Synthesis: Follow robust, well-documented synthetic procedures and rigorously characterize all compounds.[10][11]
-
Standardized Assays: Employ standardized and validated biological assays with appropriate controls.
-
Transparent Reporting: Report all experimental details, including reagent sources, instrumentation, and data analysis methods, to allow for independent verification.
-
Comparative Analysis: Benchmark new compounds against known standards to provide context and validate findings.[8]
-
Understand the 'Why': A deep understanding of the underlying chemical and biological principles of the experimental choices is crucial for troubleshooting and ensuring robust outcomes.
By adhering to these principles, researchers can confidently contribute to the growing body of knowledge on pyrazolo[1,5-a]pyrazine derivatives and accelerate the discovery of new therapeutic agents.
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ChemRxiv. (2021). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
eScholarship.org. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
Google Patents. (2018). WO2018083098A1 -[6][10][11]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL
Operational Safety & Logistics Guide: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
Part 1: Executive Summary & Chemical Identity
Immediate Action Directive:
Treat this compound as a bioactive fluorinated heterocycle . While standard Safety Data Sheets (SDS) classify it as an Irritant/Harmful solid, the presence of the trifluoromethyl (
Chemical Identity Verification:
-
Preferred Name: 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one[1][2]
-
Synonym (Tautomer): 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol[3]
-
Molecular Formula:
[1][4] -
Appearance: Typically off-white to pale yellow solid.
Critical Technical Insight (Tautomerism): Researchers must recognize that this molecule exists in a tautomeric equilibrium between the enol (-ol) and keto (-one) forms. In solid state and polar aprotic solvents (DMSO, DMF), the keto (amide) form often predominates. This impacts solubility profiles and nucleophilicity during reaction setups.
Part 2: Risk Assessment & PPE Matrix
The "Why" Behind the Protocol:
Standard latex gloves are insufficient. The
GHS Classification (Precautionary):
-
H302: Harmful if swallowed.[5]
Table 1: Personal Protective Equipment (PPE) Matrix
| Hazard Zone | Required PPE | Technical Justification |
| Respiratory | N95 (minimum) or P100 Respirator | Fine fluorinated dusts are easily inhaled. If handling >500 mg, use a powder containment hood. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: <15 mins for standard latex. Double nitrile creates a tortuous path, delaying permeation of organic solutions. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
| Body | Tyvek® Lab Coat / Sleeves | Cotton coats trap dust. Tyvek sheds particles and prevents dermal contact with "clinging" static powder. |
Part 3: Operational Handling Protocol
This protocol is designed to mitigate the specific physical risks of fluorinated heterocycles (static, dispersion, and lipophilicity).
Phase A: Preparation & Weighing
-
Static Control: Place an ionizing anti-static bar or gun inside the balance enclosure. Fluorinated compounds accumulate significant static charge, causing the powder to repel from spatulas and adhere to glove surfaces.
-
Containment: Perform all weighing inside a chemical fume hood or a dedicated powder weighing station.
-
Taring: Use glass or anti-static weighing boats. Avoid plastic boats if possible, as they exacerbate static cling.
Phase B: Solubilization & Reaction
-
Solvent Selection: Due to the amide-like tautomer, this compound shows optimal solubility in DMSO or DMF . It has limited solubility in non-polar solvents (Hexanes, Toluene) and moderate solubility in DCM.
-
Addition Sequence: Always add the solid to the solvent, not vice versa, to prevent "puffing" of the powder into the hood airflow.
-
Inert Atmosphere: While relatively air-stable, the
group's electron-withdrawing nature can make the pyrazine ring susceptible to nucleophilic attack over time. Store and react under Nitrogen ( ) or Argon .
Phase C: Waste & Deactivation
-
Segregation: Do NOT mix with strong oxidizers.
-
Classification: Dispose of as Halogenated Organic Waste . The presence of fluorine atoms requires high-temperature incineration to prevent the formation of toxic byproducts.
-
Deactivation (Spills): Adsorb liquid spills with Vermiculite. For powder spills, cover with wet paper towels (to prevent dust) before wiping. Do not dry sweep.
Part 4: Visualization & Logic
Diagram 1: Operational Workflow
This diagram outlines the logical flow from storage to disposal, highlighting critical control points.
Caption: Operational workflow emphasizing static control during weighing and halogenated waste segregation.
Diagram 2: Emergency Response Logic
This decision tree guides immediate actions in the event of exposure or spillage.
Caption: Emergency response decision tree for spill containment and exposure mitigation.[7][8]
Part 5: References
-
ChemicalBook. (2024).[5] 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - SDS & Properties. Retrieved from
-
Fluorochem. (2024).[5] Safety Data Sheet: Fluorinated Pyrazolo-pyrazines. Retrieved from
-
National Institutes of Health (NIH). (2023).[9] Handling Fluorinated Gases and Reagents. PubMed Central. Retrieved from
-
Alchem Pharmtech. (2024).[5] Product Catalog: CAS 1196153-16-8.[1][2][3][4] Retrieved from
Sources
- 1. 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 95.00% | CAS: 1196153-16-8 | AChemBlock [achemblock.com]
- 2. 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | 1196153-16-8 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. download.basf.com [download.basf.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. chemrxiv.org [chemrxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
